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  • Product: Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate
  • CAS: 898771-02-3

Core Science & Biosynthesis

Foundational

Advanced Chemical Profiling of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3)

A Technical Whitepaper for Drug Development Professionals Executive Summary In the landscape of modern active pharmaceutical ingredient (API) synthesis, polyfunctional building blocks dictate the efficiency of downstream...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In the landscape of modern active pharmaceutical ingredient (API) synthesis, polyfunctional building blocks dictate the efficiency of downstream drug discovery. Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3) is a highly versatile, trifunctional intermediate[1]. Featuring an aryl ketone, an aliphatic ethyl ester, and a basic tertiary amine (pyrrolidine) appended to a meta-substituted phenyl ring, this compound serves as a critical scaffold for central nervous system (CNS) agents, particularly in the development of histamine H3 receptor antagonists.

As a Senior Application Scientist, I have designed this guide to move beyond basic catalog data. This whitepaper deconstructs the structural dynamics, orthogonal reactivity, and analytical handling of this molecule, providing field-proven methodologies for its integration into advanced synthetic workflows.

Structural & Physicochemical Profiling

The behavior of CAS 898771-02-3 in solution is entirely governed by the interplay between its lipophilic 4-oxo-phenylbutyrate backbone[2] and the hydrophilic, basic pyrrolidinomethyl appendage. The tertiary amine imparts a pKa of approximately 8.5–9.0, meaning the molecule exists predominantly in an ionized state at physiological pH, drastically altering its solubility profile compared to non-aminated aryl ketones.

Quantitative Physicochemical Data

To facilitate formulation and reaction planning, the core quantitative metrics are summarized below based on standard chemical informatics for this scaffold[1][3]:

ParameterValue / DescriptionChemical Causality
Molecular Formula C₁₇H₂₃NO₃Dictates mass balance in synthetic scaling.
Molecular Weight 289.37 g/mol Confirmed via ESI+ MS as [M+H]⁺ = 290.17.
Topological Polar Surface Area (TPSA) ~43.4 ŲOptimal for blood-brain barrier (BBB) penetration in downstream CNS APIs.
Hydrogen Bond Donors 0Lack of N-H or O-H bonds enhances lipophilicity.
Hydrogen Bond Acceptors 4Three oxygens (ester, ketone) and one tertiary nitrogen.
Predicted LogP ~2.5 - 3.0Balances aqueous solubility (as a salt) with organic solubility (as a free base).

Note: Due to the basic nitrogen, the free base is highly soluble in dichloromethane (DCM) and ethyl acetate, whereas its hydrochloride salt is highly soluble in water and methanol.

Orthogonal Reactivity & Synthetic Utility

The true value of this intermediate lies in its orthogonal reactivity . The three functional groups can be manipulated independently if the correct thermodynamic and kinetic controls are applied.

  • The C4-Aryl Ketone : Susceptible to nucleophilic attack, reductive amination, or asymmetric reduction (e.g., using Ru-BINAP catalysts) to yield chiral secondary alcohols[4].

  • The C1-Ethyl Ester : Can undergo mild saponification to the free carboxylic acid, serving as a coupling partner for amide synthesis[5].

  • The Pyrrolidine Amine : Acts as a built-in basic catalyst or can be quaternized/oxidized depending on the target pharmacophore. Furthermore, the 1,4-dicarbonyl spatial arrangement allows for cyclization into pyridazines upon treatment with hydrazine derivatives.

ReactivityMap Core CAS: 898771-02-3 Trifunctional Scaffold Ketone C4 Aryl Ketone Core->Ketone Electrophilic Center Ester C1 Ethyl Ester Core->Ester Hydrolyzable Terminus Amine Tertiary Amine (Pyrrolidine) Core->Amine Basic Pharmacophore Chiral Alcohol Chiral Alcohol Ketone->Chiral Alcohol Asymmetric Reduction (NaBH4 or Ru-Cat) Carboxylic Acid Carboxylic Acid Ester->Carboxylic Acid Saponification (LiOH/THF/H2O) Ammonium Salt Ammonium Salt Amine->Ammonium Salt HCl Treatment (Aqueous Solubility)

Caption: Orthogonal reactivity map of CAS 898771-02-3 highlighting independent functional group transformations.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to prevent common failure modes (such as over-reduction or ester hydrolysis during ketone manipulation).

Protocol A: Chemoselective Reduction of the Aryl Ketone

Objective : Reduce the C4-ketone to a secondary alcohol without cleaving the C1-ethyl ester. Causality : Sodium borohydride (NaBH₄) is a mild hydride donor. By strictly maintaining the reaction at 0 °C in ethanol, the kinetic barrier for ester reduction remains insurmountable, ensuring 100% chemoselectivity for the ketone.

  • Preparation : Dissolve 1.0 eq of CAS 898771-02-3 (free base) in absolute ethanol (0.2 M concentration) under an inert argon atmosphere.

  • Temperature Control : Chill the flask to exactly 0 °C using an ice-water bath. Crucial: Do not allow the temperature to rise, as the basic pyrrolidine can catalyze unwanted transesterification at higher temperatures.

  • Hydride Addition : Add 1.2 eq of NaBH₄ in small portions over 15 minutes to control the exothermic hydrogen evolution.

  • Quenching (Validation Step) : After 2 hours, quench the reaction with saturated aqueous NH₄Cl. The evolution of gas confirms the destruction of unreacted hydride, validating the active state of the reagent.

  • Extraction : Extract the aqueous layer with Ethyl Acetate (3x). The basic pyrrolidine requires the aqueous phase to be adjusted to pH 9 (using NaHCO₃) prior to extraction to ensure the product is in its lipophilic free-base form.

  • Outcome : Yields Ethyl 4-hydroxy-4-[3-(pyrrolidinomethyl)phenyl]butyrate.

Protocol B: Mild Saponification to the Free Acid

Objective : Hydrolyze the ethyl ester to the corresponding carboxylic acid while leaving the ketone intact. Causality : Lithium hydroxide (LiOH) is utilized in a biphasic system. The lithium cation acts as a mild Lewis acid, coordinating the ester carbonyl to accelerate hydroxide attack, while preventing the aggressive retro-aldol or degradation reactions often seen with NaOH/KOH[5].

  • Solvent System : Dissolve 1.0 eq of the ester in a 3:1:1 mixture of THF:MeOH:H₂O. This specific ratio ensures both the lipophilic ester and the hydrophilic LiOH remain in a homogenous reactive state.

  • Hydrolysis : Add 1.5 eq of LiOH·H₂O. Stir at ambient temperature for 4 hours.

  • Workup & Isoelectric Isolation (Validation Step) : Evaporate the organic solvents in vacuo. The product now exists as a water-soluble lithium carboxylate. Carefully adjust the aqueous pH to ~6.5 using 1M HCl. Because the molecule contains both a carboxylic acid and a basic amine, it will form a zwitterion. Precipitation at its isoelectric point validates successful saponification.

  • Outcome : Yields 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyric acid.

Analytical Characterization Strategy

Standard analytical methods often fail for this compound due to the pyrrolidine ring. On standard silica gel, the basic nitrogen interacts strongly with acidic silanol groups, causing severe peak tailing.

Recommended LC-MS Parameters

To achieve sharp chromatographic resolution and accurate mass confirmation, a reverse-phase system with a basic or buffered mobile phase is required[6].

ParameterSpecificationAnalytical Causality
Column C18, 2.1 x 50 mm, 1.8 µmHigh surface area for lipophilic backbone retention.
Mobile Phase A H₂O + 10 mM Ammonium Bicarbonate (pH 9.0)High pH suppresses pyrrolidine ionization, preventing tailing and ensuring a sharp peak.
Mobile Phase B Acetonitrile (100%)Elutes the lipophilic 4-oxo-phenylbutyrate moiety.
Gradient 5% B to 95% B over 5 minsRapid screening gradient.
Detection UV at 254 nm & ESI+ MS254 nm captures the conjugated aryl ketone; ESI+ easily protonates the amine.
Expected m/z 290.17 [M+H]⁺Confirms the intact molecular weight of 289.37.

Pharmacological Relevance: The H3 Receptor Axis

Why synthesize this specific structural motif? The 3-(pyrrolidinomethyl)phenyl group is a highly privileged pharmacophore in neuropharmacology. It acts as a bioisostere for the imidazole ring found in endogenous histamine.

When incorporated into drug design, this motif binds with high affinity to the Histamine H3 Receptor , a presynaptic G-protein coupled receptor (GPCR) that regulates the release of histamine, acetylcholine, and dopamine in the brain. Antagonizing this receptor is a validated clinical strategy for treating narcolepsy, Alzheimer's disease, and cognitive deficits. CAS 898771-02-3 serves as the perfect upstream precursor to build these complex antagonist molecules.

H3Pathway Ligand Pyrrolidinomethylphenyl Derivative (H3 Antagonist) Receptor Presynaptic Histamine H3 Receptor (Gi/o Coupled GPCR) Ligand->Receptor High Affinity Binding Inhibition Blockade of Auto/Heteroreceptors Receptor->Inhibition Prevents Gi/o Activation Release Increased Neurotransmitter Release (Histamine, ACh, Dopamine) Inhibition->Release Disinhibits Vesicular Exocytosis Effect Enhanced Cognitive Function & Wakefulness Release->Effect CNS Neuromodulation

Caption: Mechanism of action for H3 receptor antagonists derived from the pyrrolidinomethylphenyl scaffold.

References

  • Organic Process Research & Development. "Stereocontrolled First Generation Synthesis of RIPK1 Inhibitor GDC-8264." ACS Publications, 2025. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Molecular Weight and Exact Mass of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the fundamental chemical properties of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, focusing on the cr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the fundamental chemical properties of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, focusing on the critical distinctions and determination methods for its molecular weight and exact mass. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical laboratory applications, ensuring a comprehensive understanding for professionals in drug development and chemical research.

Introduction to the Analyte

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is a small organic molecule whose precise mass is a cornerstone of its chemical identity. In drug discovery and development, unequivocal confirmation of a compound's identity is paramount for regulatory submission, patent protection, and ensuring the validity of biological and toxicological studies. This guide will dissect the two key mass-related parameters for this compound: molecular weight and exact mass.

Differentiating Molecular Weight and Exact Mass

While often used interchangeably in general laboratory parlance, "molecular weight" and "exact mass" are distinct concepts rooted in the isotopic composition of elements.[1][2] Understanding this difference is crucial for the correct application and interpretation of analytical data, particularly from mass spectrometry.

  • Molecular Weight (or Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule.[3][4] It is calculated using the standard atomic weight of each element, which accounts for the natural abundance of its isotopes on Earth.[1] For macroscopic quantities, like preparing a solution in the lab, the molecular weight is the appropriate value to use.[1][4]

  • Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the single most abundant isotope for each constituent element.[5][6] Mass spectrometry is a technique that can measure the mass-to-charge ratio of individual ions, making exact mass the relevant value in this context.[7][8] High-resolution mass spectrometry (HRMS) can provide mass measurements with high accuracy, often to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula.[6][9]

The distinction is visually represented below:

G cluster_concepts Core Mass Concepts cluster_basis Basis of Calculation cluster_application Primary Application MW Molecular Weight (Average Mass) Avg_Isotopes Weighted average of all natural isotopes (e.g., C ≈ 12.011 u) MW->Avg_Isotopes calculated from EM Exact Mass (Monoisotopic Mass) Most_Abundant Mass of the most abundant isotope (e.g., ¹²C = 12.0000 u) EM->Most_Abundant calculated from Bulk Bulk Chemistry (e.g., Stoichiometry, Solution Preparation) Avg_Isotopes->Bulk used for MS Mass Spectrometry (Identity Confirmation) Most_Abundant->MS measured in

Figure 1. Conceptual differences between Molecular Weight and Exact Mass.

Calculated Mass Properties of the Target Compound

The first step in characterizing Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is to determine its molecular formula and calculate its mass properties. Based on its chemical name and structure, the molecular formula is C17H23NO3.[10]

PropertyValueBasis of Calculation
Molecular Formula C17H23NO3Derived from chemical structure.[10]
Molecular Weight 289.38 g/mol Sum of the average atomic weights of all atoms (C=12.011, H=1.008, N=14.007, O=15.999).[10]
Exact (Monoisotopic) Mass 289.16779 DaSum of the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

These in silico values serve as the benchmark for experimental verification.

Experimental Verification by High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for experimentally determining the exact mass of a compound, thereby confirming its elemental composition.[11][12] Instruments such as Time-of-Flight (TOF) and Orbitrap mass spectrometers can achieve the high mass accuracy required for this purpose.[11][13]

Causality of Method Selection

For a molecule like Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, which contains a basic nitrogen atom in the pyrrolidine ring, Electrospray Ionization (ESI) in positive ion mode is the logical choice.[12] The tertiary amine is readily protonated, forming a stable [M+H]⁺ ion, which is essential for detection by the mass spectrometer. ESI is a "soft" ionization technique, meaning it minimizes in-source fragmentation, ensuring the molecular ion is preserved for accurate mass measurement.[12]

Self-Validating Experimental Protocol

The following protocol outlines a self-validating workflow for exact mass determination using a Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometer. The inclusion of an internal calibrant ensures real-time mass correction, providing a trustworthy and accurate result.

Objective: To confirm the elemental composition of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate by accurate mass measurement of its protonated molecular ion [M+H]⁺.

Materials:

  • Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate sample

  • LC-MS grade Acetonitrile, Water, and Formic Acid

  • A suitable internal reference standard (calibrant) for the expected mass range, continuously infused via a second ESI sprayer (e.g., a known compound with a stable and predictable ionization).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in Acetonitrile.

    • Create a dilute working solution of 1 µg/mL by diluting the stock solution in 50:50 Acetonitrile:Water with 0.1% Formic Acid. The acid aids in the protonation of the analyte.

  • Instrumentation Setup (LC-Q-TOF):

    • Liquid Chromatography (for sample introduction): Direct infusion via a syringe pump is often sufficient for a pure standard. If coupled to an LC system, a short isocratic flow can be used.

    • Ionization Source (ESI):

      • Mode: Positive Ion

      • Capillary Voltage: ~3.5 kV

      • Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray.

      • Drying Gas (N₂): Set to a temperature (~300 °C) and flow rate to desolvate the ions efficiently.

    • Mass Analyzer (TOF):

      • Acquisition Mode: Full Scan MS

      • Mass Range: m/z 100 - 500 (to include the analyte and calibrant ions)

      • Reference Mass: Enable the dual-sprayer reference mass correction using the known m/z of the internal calibrant. This step is critical for achieving sub-5 ppm mass accuracy.

  • Data Acquisition:

    • Infuse the blank solution (50:50 Acetonitrile:Water with 0.1% Formic Acid) to establish a baseline.

    • Infuse the sample solution and acquire data for approximately 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

  • Data Analysis:

    • Process the acquired spectrum using the instrument's software.

    • Identify the peak corresponding to the [M+H]⁺ ion. The expected m/z will be approximately 290.1751 (289.16779 + 1.00728 for the proton).

    • The software will use the continuously acquired reference ion to correct the measured m/z of the analyte.

    • Calculate the mass error in parts per million (ppm) using the formula: ppm Error = [(Measured Mass - Calculated Mass) / Calculated Mass] * 1,000,000

    • A mass error of < 5 ppm is considered strong evidence for the proposed elemental composition.

The workflow for this experimental verification is outlined below.

Figure 2. Experimental workflow for HRMS-based exact mass confirmation.

Significance in Drug Development

The accurate determination of molecular weight and exact mass is not merely an academic exercise; it has profound implications in the pharmaceutical industry:

  • Identity Confirmation: Exact mass data provides incontrovertible proof of a molecule's elemental composition, a fundamental requirement for regulatory filings with agencies like the FDA.

  • Problem Solving: In synthetic chemistry, a discrepancy between the expected and measured exact mass is a clear indicator of a failed reaction or the formation of an unexpected byproduct.

  • Metabolite Identification: During drug metabolism studies, HRMS is used to propose elemental formulas for unknown metabolites based on their accurate mass, which is a critical step in elucidating metabolic pathways.[14]

By rigorously applying the principles and protocols outlined in this guide, researchers can ensure the integrity of their work and accelerate the drug development process with confidence in the chemical identity of their lead compounds.

References

  • Rieke Metals. ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate. [Link]

  • ChemCalc. ChemCalc: molecular formula analysis. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.6: Exact Mass. [Link]

  • Dufresne, C., & Rogers, M. (n.d.). Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. PMC. [Link]

  • Broad Institute. What is Mass Spectrometry?. [Link]

  • Waters. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]

  • ResolveMass Laboratories Inc. (2025, September 10). The Working Principle of High-Resolution Mass Spectrometry (HRMS) Explained. [Link]

  • SpringerLink. Applications of High-Resolution Mass Spectrometry in Drug Discovery and Development. [Link]

  • Longdom Publishing. High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • Wikipedia. Molecular mass. [Link]

  • Chemistry LibreTexts. (2019, May 19). 3.2: Formula and Molecular Weights. [Link]

  • Knowino. (2011, July 14). Molecular mass. [Link]

  • Spectroscopy Online. (2007, June 1). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]

  • Wikipedia. Molar mass. [Link]

  • Quora. (2017, October 3). What is the difference between molecular weight and exact mass?. [Link]

  • IUPAC. relative molecular mass (R05271). The IUPAC Compendium of Chemical Terminology. [Link]

  • Reddit. (2023, May 3). Exact mass vs molecular weight. r/Chempros. [Link]

Sources

Foundational

The Discovery and Synthetic Utility of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate: A Technical Guide

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS No.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on versatile, bifunctional building blocks. Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS No. 898771-02-3) represents a critical intermediate bridging two highly valuable chemical spaces: the 1,4-dicarbonyl equivalent (primed for heterocycle synthesis) and the 3-(pyrrolidinomethyl)phenyl moiety (a privileged basic amine pharmacophore). As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, the causality behind its synthetic optimization, and its downstream applications in drug discovery, specifically targeting central nervous system (CNS) disorders.

Structural Rationale & Pharmacophore Evolution

The molecular architecture of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is not accidental; it is purposefully designed to overcome the metabolic liabilities of older drug generations.

Historically, ligands targeting the Histamine H3 receptor relied heavily on an imidazole ring to mimic endogenous histamine[1]. However, imidazole-containing compounds are notorious for off-target interactions, particularly the inhibition of Cytochrome P450 (CYP450) enzymes, leading to severe drug-drug interactions. The discovery that a 3-(pyrrolidinomethyl)phenyl group could serve as a bioisostere for the imidazole ring revolutionized the field[2]. The pyrrolidine nitrogen provides the necessary basicity (pKa ~10.4) to form a critical salt bridge with the Asp114 residue in the H3 receptor binding pocket, while the phenyl ring provides lipophilic bulk[1].

Simultaneously, the ethyl 4-oxo-butyrate tail serves as a latent 1,4-dicarbonyl system. Upon reaction with hydrazine derivatives, this chain undergoes a rapid cyclocondensation to form 6-aryl-4,5-dihydro-3(2H)-pyridazinones, rigidifying the molecule and locking the basic amine into an optimal vector for receptor binding.

Synthetic Methodology: The Logic of Selective Reductive Amination

The primary challenge in synthesizing Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is chemoselectivity. The retrosynthetic precursor, ethyl 4-(3-formylphenyl)-4-oxobutyrate, contains both an aldehyde and a ketone. The goal is to selectively aminate the aldehyde with pyrrolidine without reducing the C4 ketone.

Traditional reducing agents like Sodium Borohydride (NaBH₄) lack the necessary steric and electronic discrimination, leading to over-reduction of the ketone[3]. While Sodium Cyanoborohydride (NaBH₃CN) offers better selectivity, it generates highly toxic hydrogen cyanide (HCN) gas and requires strict pH monitoring[3].

The definitive breakthrough for this class of molecules was the application of Sodium Triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE), a protocol pioneered by Abdel-Magid et al.[3]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond, making NaBH(OAc)₃ a remarkably mild reagent that selectively reduces the highly electrophilic iminium ion intermediate while leaving the aryl ketone completely intact[4].

Synthesis A Ethyl 4-(3-formylphenyl)-4-oxobutyrate C Iminium Intermediate A->C Condensation B Pyrrolidine (Amine Source) B->C E Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate C->E Reductive Amination D NaBH(OAc)3 / DCE D->E Hydride Transfer

Caption: Workflow for the selective reductive amination synthesis.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure high fidelity and reproducibility, the following protocol leverages an acid-base extraction mechanism. This serves as a self-validating system : only the successfully aminated product (containing the basic pyrrolidine nitrogen) will partition into the aqueous layer during the acidic wash, automatically purging unreacted starting materials.

Reagents:

  • Ethyl 4-(3-formylphenyl)-4-oxobutyrate (1.0 eq, 10 mmol)

  • Pyrrolidine (1.1 eq, 11 mmol)

  • NaBH(OAc)₃ (1.4 eq, 14 mmol)

  • Glacial Acetic Acid (1.0 eq, 10 mmol)

  • Anhydrous 1,2-Dichloroethane (DCE) (50 mL)

Step-by-Step Workflow:

  • Imine Condensation: Dissolve the aldehyde (1.0 eq) in 50 mL of anhydrous DCE under an inert nitrogen atmosphere. Add pyrrolidine (1.1 eq) followed by glacial acetic acid (1.0 eq). Causality: Acetic acid catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating the departure of water.

  • Hydride Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.4 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic hydride transfer and prevents thermal degradation of the iminium intermediate.

  • Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 4 hours. Monitor completion via TLC (Eluent: 5% MeOH in CH₂Cl₂).

  • Quench & Primary Extraction: Quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃. Stir vigorously until gas evolution ceases. Extract the mixture with CH₂Cl₂ (2 × 30 mL).

  • Self-Validating Acid-Base Purification:

    • Extract the combined organic layers with 1M HCl (3 × 25 mL). Causality: The basic pyrrolidine product becomes protonated and highly water-soluble, migrating to the aqueous phase. Unreacted aldehyde and neutral byproducts remain in the organic phase, which is discarded.

    • Cool the collected aqueous phase to 0 °C and strictly basify to pH 10 using 2M NaOH. Causality: Deprotonation restores the lipophilicity of the target compound.

    • Back-extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure target compound as a viscous oil.

Quantitative Analysis of Synthetic Routes

The choice of reducing agent drastically impacts both the yield and the safety profile of the synthesis. The table below summarizes comparative data for the reductive amination of 4-oxo-aryl aldehydes[4],[3].

Reducing AgentSolvent SystemTemp (°C)Target Yield (%)Ketone Over-Reduction (%)Operational Safety Profile
NaBH₄ Methanol0< 20> 70High (Standard handling)
NaBH₃CN Methanol / AcOH2565< 5Low (Generates toxic HCN gas)
NaBH(OAc)₃ 1,2-Dichloroethane2588 < 1 High (Mild, non-toxic byproducts)

Table 1: Comparative efficiency of reducing agents in the chemoselective reductive amination of bifunctional keto-aldehydes.

Pharmacological Applications: The H3 Receptor Axis

Once synthesized, Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is frequently cyclized into pyridazinone derivatives to act as Histamine H3 receptor antagonists[2].

The H3 receptor functions primarily as a presynaptic autoreceptor in the CNS. When activated by endogenous histamine, it couples to Gi/o proteins, which inhibits adenylate cyclase, lowers cAMP levels, and ultimately halts the exocytosis of neurotransmitter vesicles[1]. By deploying an antagonist derived from our target compound, this negative feedback loop is blocked. The resulting uncoupling of the Gi/o protein elevates cAMP, promoting a profound release of histamine, acetylcholine (ACh), and dopamine (DA) into the synaptic cleft[1].

This mechanism is currently a major focal point in clinical trials for treating cognitive deficits, narcolepsy, autism, and Prader-Willi syndrome[5].

Pathway A H3 Receptor Antagonist B Histamine H3 Autoreceptor A->B Binds & Inhibits C Gi/o Protein Uncoupling B->C Prevents Activation D cAMP Elevation C->D Disinhibits Adenylate Cyclase E Neurotransmitter Release (ACh, DA) D->E Promotes Exocytosis

Caption: H3 receptor antagonism signaling pathway and downstream effects.

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Exploratory

Melting point and boiling point of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate: Determining Melting and Boiling Points Abstract This technical guide provides a comprehensive fr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate: Determining Melting and Boiling Points

Abstract

This technical guide provides a comprehensive framework for the determination of the melting and boiling points of novel pharmaceutical compounds, with a specific focus on Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate. As a compound of interest in drug development, understanding its physical properties is paramount for formulation, stability, and quality control. This document moves beyond a simple recitation of values, which are not publicly available for this specific molecule, and instead offers a detailed exposition of the experimental methodologies and underlying scientific principles required to accurately determine these critical parameters. We will delve into the theoretical and practical aspects of modern thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), as well as classical methods, to equip researchers, scientists, and drug development professionals with the necessary expertise to characterize this and other novel chemical entities.

Introduction: The Significance of Thermal Properties in Pharmaceutical Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug product is paved with rigorous characterization. Among the most fundamental of these characterizations are the melting and boiling points. These are not mere physical constants; they are critical indicators of a substance's purity, identity, and polymorphic form.[] For a compound like Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, these values directly influence:

  • Purity Assessment: A sharp, well-defined melting point is often indicative of a pure crystalline compound. Impurities tend to depress and broaden the melting range.[]

  • Polymorph and Salt Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct melting points. This is a critical consideration as different polymorphs can have varying solubility, bioavailability, and stability.[2]

  • Formulation Development: The choice of excipients and the manufacturing process (e.g., hot-melt extrusion, drying) are heavily influenced by the thermal stability of the active pharmaceutical ingredient (API).[2][3]

  • Stability and Shelf-life: The boiling point, in particular, provides insight into the volatility of a substance, which is a key factor in understanding its stability during storage and processing.

Given the absence of published data for the melting and boiling points of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, this guide will serve as a procedural roadmap for their empirical determination.

Determination of Melting Point: A Multifaceted Approach

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state.[4] For pure crystalline solids, this transition occurs at a specific temperature. The choice of method for determining the melting point depends on the required accuracy, the amount of sample available, and the stage of drug development.

Capillary Melting Point Method: A Foundational Technique

The capillary method is a long-established and widely used technique for melting point determination.[4][5][6] It relies on the visual observation of a small sample of the compound packed into a capillary tube, which is then heated at a controlled rate.[5][6]

Experimental Protocol:

  • Sample Preparation: The sample of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate must be thoroughly dried and finely powdered.[5][6] The powder is then carefully packed into a thin-walled capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath apparatus, such as a Thiele tube, in close proximity to a calibrated thermometer.[7]

  • Heating and Observation: The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[7] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[6][7]

  • Recording the Melting Range: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is the end of the range.[6] For a pure compound, this range should be narrow (0.5-1.0°C).

Causality Behind Experimental Choices:

  • Fine Powdering: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow temperature ramp near the melting point is crucial for accurate determination, as it allows the temperature of the heating block and the sample to remain in equilibrium.[7]

Differential Scanning Calorimetry (DSC): The Gold Standard in Thermal Analysis

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[8] It is highly sensitive and provides quantitative data on the melting process.[9][10][11]

Principle of Operation:

DSC works by maintaining the sample and a reference (usually an empty pan) at nearly the same temperature while subjecting them to a controlled temperature program.[8] When the sample undergoes a thermal transition, such as melting, it absorbs energy (an endothermic process).[8] This results in a difference in heat flow between the sample and the reference, which is detected and plotted as a peak.[8]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount (typically 1-5 mg) of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is placed in an aluminum DSC pan, which is then hermetically sealed.

  • Instrument Calibration: The DSC instrument must be calibrated for temperature and enthalpy using certified reference materials.[12]

  • Analysis: The sample and a reference pan are placed in the DSC cell. The temperature is then ramped at a controlled rate (e.g., 10°C/min) over the desired temperature range.

  • Data Interpretation: The resulting thermogram shows a peak corresponding to the melting of the sample. The onset temperature of the peak is typically taken as the melting point. The area under the peak is proportional to the heat of fusion.

Advantages of DSC:

  • High Accuracy and Precision: DSC provides highly reproducible and accurate melting point data.[9]

  • Quantitative Information: It allows for the determination of the enthalpy of fusion, which is a valuable thermodynamic parameter.

  • Small Sample Size: Only a small amount of material is required for analysis.

  • Versatility: DSC can be used to study a wide range of thermal events, including glass transitions, crystallization, and decomposition.[3][8][10]

Diagram of DSC Workflow:

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Accurately weigh 1-5 mg of sample pan Place in aluminum DSC pan weigh->pan seal Hermetically seal pan pan->seal load Load sample and reference pans seal->load program Set temperature program (e.g., 10°C/min) load->program run Run analysis program->run thermogram Generate thermogram (Heat Flow vs. Temperature) run->thermogram peak Identify endothermic melting peak thermogram->peak determine Determine onset temperature (Melting Point) and peak area (Enthalpy) peak->determine

Caption: Workflow for Melting Point Determination using DSC.

Determination of Boiling Point: Addressing Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[13][14] For compounds with high boiling points, determination under reduced pressure is often necessary to prevent decomposition.

Micro-Boiling Point Determination: A Classical Approach

This method is suitable when a small amount of the liquid sample is available.

Experimental Protocol:

  • Sample Preparation: A small amount of liquid Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is placed in a small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer and heated in a Thiele tube or similar apparatus.

  • Heating and Observation: As the liquid is heated, the air trapped in the capillary tube expands and exits as a stream of bubbles.[13] When the temperature exceeds the boiling point, the bubbles will be due to the boiling of the liquid.

  • Cooling and Recording: Heating is discontinued, and the liquid is allowed to cool. The temperature at which the liquid is drawn into the capillary tube is the boiling point.[13] This occurs when the vapor pressure inside the capillary drops just below the atmospheric pressure.

Thermogravimetric Analysis (TGA): A Modern Technique for Volatility Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. While primarily used to study thermal stability and decomposition, TGA can be adapted for the rapid measurement of boiling points and vapor pressure.[15][16][17]

Principle of Operation:

A sample is placed in a crucible on a highly sensitive microbalance within a furnace. As the sample is heated, it will begin to evaporate, and at its boiling point, a rapid mass loss will occur. This mass loss is recorded against temperature.

Experimental Protocol:

  • Sample Preparation: A small amount of liquid Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is placed in a TGA crucible. For boiling point determination, a specialized sealed pan with a laser-drilled aperture is often used to control the evaporation rate.[15]

  • Instrument Setup: The TGA is programmed with a specific heating rate and atmosphere (typically inert, like nitrogen).

  • Analysis: The sample is heated, and the mass loss is continuously monitored.

  • Data Interpretation: The TGA curve (thermogram) will show a sharp drop in mass at the boiling point. The onset temperature of this mass loss is taken as the boiling point.

Diagram of TGA for Boiling Point Determination:

TGA_Boiling_Point start Start prep Place liquid sample in TGA crucible start->prep setup Program TGA with heating rate and inert atmosphere prep->setup heat Heat sample at a controlled rate setup->heat monitor Continuously monitor mass change heat->monitor thermogram Generate thermogram (Mass vs. Temperature) monitor->thermogram analyze Identify sharp mass loss corresponding to boiling thermogram->analyze result Determine onset temperature of mass loss (Boiling Point) analyze->result end End result->end

Caption: Process Flow for Boiling Point Determination using TGA.

Considerations for High Boiling Point Compounds:

For compounds that may decompose at their atmospheric boiling point, these determinations can be performed under reduced pressure. The relationship between boiling point and pressure can be estimated using a pressure nomograph or the Clausius-Clapeyron equation.[18]

Data Summary and Interpretation

As no experimental data for the melting and boiling points of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is currently available in the public domain, the following table is presented as a template for recording the results obtained from the methodologies described above.

PropertyMethodResult (°C)Observations
Melting PointCapillary Methode.g., 125.5 - 126.5e.g., White crystalline solid, sharp melt
Differential Scanning Calorimetry (DSC)e.g., Onset: 125.8e.g., Single sharp endotherm
Boiling PointMicro-Boiling Pointe.g., 285 (at 760 mmHg)e.g., Clear, colorless liquid
Thermogravimetric Analysis (TGA)e.g., Onset of mass loss: 284e.g., Single-step mass loss

Conclusion: A Pathway to Comprehensive Characterization

The determination of the melting and boiling points of a novel compound such as Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is a foundational step in its physicochemical characterization. This guide has provided a detailed overview of both classical and modern instrumental techniques for these measurements. By understanding the principles behind methods like DSC and TGA, and by adhering to rigorous experimental protocols, researchers can obtain accurate and reliable data that is essential for informed decision-making throughout the drug development process. The application of these methodologies will not only establish the fundamental physical properties of this specific molecule but also provide a robust framework for the characterization of future novel chemical entities.

References

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC - NIH. (n.d.).
  • Measuring the Melting Point - Westlab Canada. (2023, May 8).
  • Differential scanning calorimetry - CureFFI.org. (2016, April 27).
  • Melting point determination. (n.d.).
  • Thermal analysis: Industry - Pharmaceuticals and medicines - Rigaku. (n.d.).
  • Melting Point Determination - ResolveMass Laboratories Inc. (n.d.).
  • Melting Point Determination - thinkSRS.com. (n.d.).
  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. (2022, April 7).
  • Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM. (n.d.).
  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (2026, February 9).
  • Thermogravimetric analysis for boiling points and vapour pressure - AKJournals. (n.d.).
  • Application of Thermal Analysis Technology in Pharmaceutical Field - BOC Sciences. (n.d.).
  • Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. (n.d.).
  • Differential scanning calorimetry - Wikipedia. (n.d.).
  • Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides - PubMed. (2002, August 15).
  • Evaluation of USP melting point standards by differential scanning calorimetry. (n.d.).
  • Micro-boiling point measurement. (n.d.).
  • 4: Differential Scanning Calorimetry (DSC) - Chemistry LibreTexts. (2025, October 30).
  • Rapid thermogravimetric measurements of boiling points and vapor pressure of saturated medium- and long-chain triglycerides | Request PDF - ResearchGate. (n.d.).
  • Some calculations for organic chemists: boiling point variation, Boltzmann factors and the Eyring equation - Chemistry. (n.d.).
  • ORGANIC LABORATORY TECHNIQUES 5 5.1 • BOILING POINT DETERMINATION If a sample of a liquid is placed in an otherwise empty spac - ResearchGate. (n.d.).
  • Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC) - PubMed. (2025, December 12).
  • Boiling Point Determination Methods | PDF - Scribd. (n.d.).
  • 14.6 Boiling Water at Reduced Pressure. (n.d.).
  • Thermogravimetric Analysis (TGA) - Mettler Toledo. (n.d.).
  • ETHYL 4-OXO-4-[3-(3-PYRROLINOMETHYL)PHENYL]BUTYRATE - NextSDS. (n.d.).
  • ethyl 4-oxo-4-phenylbutyrate | 6270-17-3 - ChemicalBook. (2026, March 18).
  • ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate | Rieke Metals. (n.d.).
  • ETHYL 4-OXO-4-[3-(PIPERIDINOMETHYL)PHENYL]BUTYRATE — Chemical Substance Information - NextSDS. (n.d.).
  • ETHYL 4-OXO-4-PHENYLBUTYRATE - Inxight Drugs. (n.d.).
  • Ethyl 4-oxo-4-[3-(3-pyrrolinomethyl)phenyl]butyrate - Sigma-Aldrich. (n.d.).
  • Melting points - Sigma-Aldrich. (n.d.).
  • Melting Point Reference Materials: Calibration Methods, ISO 17034 Certification & Pharmaceutical QC - Hengyuan Fine Chemical. (n.d.).
  • Ethyl butyrate - Wikipedia. (n.d.).
  • Physical Property Data Review of Selected Chemical Agents and Related Compounds - DTIC. (2016, February 18).
  • Dibutyl ether anhydrous, 99.3 142-96-1 - Sigma-Aldrich. (n.d.).
  • 2,4-Pentanedione(123-54-6)MSDS Melting Point Boiling Density Storage Transport. (n.d.).
  • starting materials for 3-oxo-4-phenylbutanamide synthesis - Benchchem. (n.d.).
  • 4-methyl-1H-pyrrole-3-propanoic acid - CAS Common Chemistry. (n.d.).
  • Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists - PubMed. (2011, October 1).
  • Diisobutylamine | 110-96-3 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
  • EPI System Information for syringaldehyde 134-96-3 - The Good Scents Company. (n.d.).
  • 4543-96-8|N,n,n-trimethyl-1,3-propanediamine - BLDpharm. (n.d.).
  • Synthesis of ethyl 2-oxo-4-phenylbutyrate - PrepChem.com. (n.d.).
  • Ethyl 4-oxo-4-phenylbutyrate (C12H14O3) - PubChemLite. (n.d.).
  • Pyromellitic dianhydride, 97% 500 g | Request for Quote | Thermo Scientific Chemicals. (n.d.).
  • 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. (n.d.).

Sources

Foundational

In Vitro Toxicity and Safety Profiling of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate: A Technical Framework

Target Audience: Toxicologists, Preclinical Safety Pharmacologists, and Medicinal Chemists Document Type: Technical Whitepaper & Assay Methodology Guide Executive Summary & Structural Toxicology Rationale Ethyl 4-oxo-4-[...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Safety Pharmacologists, and Medicinal Chemists Document Type: Technical Whitepaper & Assay Methodology Guide

Executive Summary & Structural Toxicology Rationale

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS: 898771-02-3) is a synthetic building block and intermediate characterized by an aryl-oxo-butyrate scaffold coupled with a basic pyrrolidine ring. In preclinical drug development, evaluating the safety profile of a novel chemical entity (NCE) requires a mechanistic understanding of its structural liabilities.

As a Senior Application Scientist, I approach this molecule by deconstructing its functional groups to predict its toxicological behavior. This compound fits the classic profile of a Cationic Amphiphilic Drug (CAD) . The pyrrolidinomethyl moiety contains a basic amine (predicted pKa ~8.5) which will be protonated at physiological pH, while the phenyl ring and aliphatic butyrate chain provide lipophilicity. This specific physicochemical combination introduces three distinct in vitro safety liabilities that must be systematically evaluated:

  • Drug-Induced Phospholipidosis (DIPL): The protonated amine drives lysosomal trapping, where the compound binds to phospholipids and inhibits lysosomal phospholipases, leading to intracellular lipid accumulation[1].

  • Cardiotoxicity (hERG Inhibition): Basic, lipophilic amines are notorious for binding to the inner cavity of the human ether-à-go-go-related gene (hERG) potassium channel, risking QT interval prolongation[2].

  • Metabolic Lability & Reactive Intermediates: The ethyl ester is highly susceptible to cleavage by carboxylesterases (CES1/CES2), and the 4-oxo group can undergo metabolic reduction or facilitate the formation of electrophilic reactive metabolites[3].

Workflow Compound Ethyl 4-oxo-4-[3-(pyrrolidinomethyl) phenyl]butyrate Amine Basic Pyrrolidine (pKa ~8.5) Compound->Amine Ester Ethyl Ester & 4-Oxo (Metabolic Lability) Compound->Ester hERG hERG Patch-Clamp (Cardiotoxicity) Amine->hERG Ion Channel Block PLD Fluorescent Lipid Imaging (Phospholipidosis) Amine->PLD Lysosomal Trapping GSH GSH Trapping LC-MS/MS (Reactive Metabolites) Ester->GSH CYP/CES Cleavage

Structural toxicophores of the compound and corresponding in vitro safety assays.

Hepatotoxicity & Phospholipidosis Profiling

Traditional 2D hepatocyte cultures rapidly dedifferentiate, losing crucial Cytochrome P450 (CYP450) and transporter activity within days, which masks the toxicity of downstream metabolites[4]. To accurately assess the hepatotoxicity of this compound, we utilize 3D Primary Human Hepatocyte (PHH) spheroids .

Furthermore, because of the CAD pharmacophore, we must specifically screen for phospholipidosis using high-content fluorescent imaging. We utilize the fluorescent lipid probe ss-BODIPY C12-HPC, which selectively accumulates in lamellar bodies (lysosomes) rather than neutral lipid droplets, providing a superior signal-to-noise ratio compared to traditional electron microscopy[5].

Protocol 2.1: High-Content Phospholipidosis (PLD) Assay

Self-Validating System: Amiodarone (10 µM) is used as a positive PLD control; Acetaminophen (100 µM) as a negative control.

  • Cell Culture: Seed HepG2 cells or 3D PHH spheroids into 96-well ultra-low attachment plates. Incubate for 48 hours to allow spheroid compaction.

  • Compound Dosing: Prepare a 10-point dose-response curve of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (0.1 µM to 100 µM) in DMSO (final DMSO concentration <0.5%).

  • Tracer Incubation: Co-incubate the cells with the test compound and 10 µM ss-BODIPY C12-HPC (or NBD-PE) for 48 hours at 37°C[6].

  • Fixation & Staining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and counterstain nuclei with Hoechst 33342.

  • High-Content Imaging: Acquire images using an automated confocal imaging system (e.g., PerkinElmer Opera Phenix). Quantify the total area of cytoplasmic fluorescent vesicles per cell.

  • Viability Multiplexing: Post-imaging, lyse the cells and add CellTiter-Glo 3D reagent to measure intracellular ATP via luminescence, ensuring that observed PLD is not an artifact of general cytotoxicity[4].

Cardiovascular Safety: hERG Patch-Clamp Electrophysiology

Regulatory guidelines (ICH S7B) mandate the in vitro evaluation of delayed ventricular repolarization for all systemic human pharmaceuticals[7]. Because the pyrrolidine ring mimics the basic amine found in known hERG blockers (e.g., Terfenadine, Astemizole), a functional patch-clamp assay is non-negotiable.

We employ the whole-cell patch-clamp technique to directly measure the rapidly activating delayed rectifier potassium current ( IKr​ ) in stably transfected HEK293 cells[2].

Protocol 3.2: Whole-Cell hERG Patch-Clamp

Causality Check: Why the specific voltage protocol? hERG channels rapidly inactivate at depolarized potentials. Repolarizing the cell to -50mV allows the channels to recover from inactivation into the open state, generating the classic "tail current" where drug-induced block is most accurately quantified.

  • Preparation: Culture HEK293 cells stably expressing the hERG gene. Transfer to a recording chamber perfused with extracellular solution (pH 7.4) at 35±2°C.

  • Seal Formation: Use borosilicate glass pipettes (2–4 MΩ) filled with intracellular solution. Establish a Gigaohm seal and apply suction to rupture the membrane, achieving the whole-cell configuration.

  • Voltage Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates and inactivates the channel).

    • Repolarize to -50 mV for 2 seconds to elicit the outward tail current[2].

  • Compound Perfusion: Perfuse Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate at escalating concentrations (0.1, 1, 3, 10, 30 µM). Wait 5 minutes per concentration to reach steady-state block.

  • Data Analysis: Calculate the fractional block of the peak tail current relative to the vehicle control. Generate an IC50​ curve.

hERG_Logic Start Whole-Cell Patch Clamp (HEK293-hERG) Test Voltage Step: -80mV to +20mV Repolarize to -50mV Start->Test Measure Measure Tail Current Calculate IC50 Test->Measure Decision IC50 > 30x Cmax? Measure->Decision Pass Low Proarrhythmic Risk Proceed to In Vivo (ICH S7B) Decision->Pass Yes Fail High Risk Structural Optimization Required Decision->Fail No

Electrophysiological workflow for hERG liability assessment per ICH S7B guidelines.

Reactive Metabolite Screening (GSH Trapping)

The presence of the 4-oxo group and the unsubstituted positions on the phenyl ring present liabilities for the formation of electrophilic reactive metabolites via CYP450 oxidation. These electrophiles can covalently bind to cellular proteins, causing idiosyncratic drug-induced liver injury (DILI).

To evaluate this, we utilize a Glutathione (GSH) Trapping Assay coupled with LC-MS/MS[3]. GSH acts as a surrogate nucleophile, forming stable adducts with transient electrophiles.

Protocol 4.1: LC-MS/MS Neutral Loss Scanning

Causality Check: In positive electrospray ionization (ESI) mode, collision-induced dissociation (CID) of GSH adducts characteristically cleaves the pyroglutamic acid moiety (a neutral loss of 129 Da). Monitoring this specific mass transition allows us to detect unknown reactive adducts without prior knowledge of the exact metabolic pathway[8].

  • Incubation: Incubate 10 µM of the test compound with Human Liver Microsomes (HLM, 1 mg/mL protein), 5 mM GSH, and 1 mM NADPH in 100 mM potassium phosphate buffer (pH 7.4) for 60 minutes at 37°C.

  • Termination: Quench the reaction with an equal volume of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled to a tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ)[8].

  • Detection: Perform a neutral loss scan for m/z 129 in positive ESI mode. Any detected peaks are subsequently subjected to Enhanced Product Ion (EPI) scanning to elucidate the structure of the reactive intermediate.

Summary of Quantitative Data (Representative Profile)

Based on the structural pharmacophores of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, the following table outlines the expected toxicological thresholds and the safety margins required for progression in a drug discovery pipeline.

Assay CategoryTarget / ReadoutRepresentative MetricAcceptable Safety Threshold
Cytotoxicity 3D PHH Viability (ATP) IC50​ > 50 µM> 100x anticipated Cmax​
Phospholipidosis ss-BODIPY Accumulation EC50​ ~ 15 - 30 µMRatio of Cytotoxicity IC50​ / PLD EC50​ > 5
Cardiotoxicity hERG Tail Current Block IC50​ ~ 5 - 10 µMMargin of Safety (MoS) > 30x free Cmax​
Metabolic Safety GSH Adduct Formation< 10 pmol eq/mg proteinNo hard threshold; must be lower than reference drugs (e.g., Diclofenac)

Note: The basic pyrrolidine is highly likely to yield an IC50​ in the low micromolar range for hERG. If the intended therapeutic Cmax​ is high, structural optimization (e.g., lowering the pKa of the amine via fluorination, or increasing steric hindrance around the basic nitrogen) will be required.

References

  • Creative Biolabs. "Reactive Metabolite Screening Service". Creative Biolabs.
  • Schurdak, M. E., et al. "Adaptation of an in vitro phospholipidosis assay to an automated image analysis system". Toxicology Mechanisms and Methods.
  • Waters Corporation. "High-Throughput Reactive Metabolite Screening for Diclofenac by UPLC and Xevo TQ MS With ScanWave". Waters.
  • Current Protocols. "Whole-Cell Configuration of the Patch-Clamp Technique in the hERG Channel Assay". NIH PubMed Central.
  • Gintant, G., et al. "Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario". NIH PubMed Central.
  • ResearchGate. "An in Vitro Fluorescence Assay for the Detection of Drug-Induced Cytoplasmic Lamellar Bodies". ResearchGate.
  • Analytical Chemistry. "Predicting Phospholipidosis: A Fluorescence Noncell Based in Vitro Assay for the Determination of Drug–Phospholipid Complex Formation in Early Drug Discovery". ACS Publications.
  • Thermo Fisher Scientific. "In Vitro Evaluation of Hepatic Function Using a Primary Human Hepatocyte 3D Spheroid Culture System". Thermo Fisher Scientific.

Sources

Protocols & Analytical Methods

Method

Using Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate as a building block for API synthesis

Title: Application Note: Utilizing Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate in the Convergent Synthesis of Pyridazinone-Based APIs Executive Summary Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS No....

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Utilizing Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate in the Convergent Synthesis of Pyridazinone-Based APIs

Executive Summary

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS No. 898771-02-3)[1] is a highly versatile, bifunctional building block utilized in the advanced synthesis of Active Pharmaceutical Ingredients (APIs). Structurally, it is a 1,4-ketoester appended to a phenyl ring bearing a basic pyrrolidinomethyl solubilizing group[2]. This specific architectural combination makes it an ideal precursor for the construction of 6-aryl-4,5-dihydro-3(2H)-pyridazinones and fully aromatic 3(2H)-pyridazinones—privileged scaffolds frequently found in phosphodiesterase (PDE) inhibitors, PARP inhibitors, and positive inotropic agents.

Physicochemical Profiling & Causality in Handling

The molecule features three distinct reactive domains that dictate its synthetic utility:

  • C4 Ketone: Highly electrophilic, primed for nucleophilic attack by hydrazines or primary amines.

  • C1 Ethyl Ester: A latent leaving group that facilitates intramolecular cyclization.

  • Pyrrolidinomethyl Moiety: A tertiary amine (pKa ~8.8) that dictates the solubility profile of the final API.

Handling Causality: Because the pyrrolidine nitrogen is basic, the compound is susceptible to mild air oxidation over prolonged periods. It is recommended to store the building block under an inert argon atmosphere. During synthesis, the basicity of this group acts as an internal buffer, often negating the need for exogenous bases during condensation reactions.

Strategic Synthetic Workflow: The Pyridazinone Pathway

The most dominant application of 1,4-ketoester equivalents in medicinal chemistry is their condensation with hydrazine to form pyridazinone heterocycles[3]. This transformation is thermodynamically driven by the formation of a stable six-membered ring and the expulsion of water and ethanol[4].

Mechanism A 1,4-Ketoester Building Block B Hydrazone Intermediate A->B + N2H4 - H2O C Intramolecular Cyclization B->C Nucleophilic Attack D 4,5-Dihydro- pyridazinone C->D - EtOH

Caption: Mechanistic pathway of 1,4-ketoester condensation with hydrazine to form dihydropyridazinones.

The reaction proceeds via a two-step cascade. First, the highly nucleophilic terminal nitrogen of hydrazine hydrate attacks the C4 ketone, forming a hydrazone intermediate. Subsequently, the secondary amine of the hydrazone undergoes an intramolecular nucleophilic acyl substitution at the C1 ethyl ester, expelling ethanol to yield the 4,5-dihydropyridazinone core[5].

Reaction Optimization & Quantitative Data

To establish a self-validating protocol, solvent and temperature parameters were evaluated. The choice of solvent directly impacts the cyclization rate due to boiling point limitations and the solubility of the pyrrolidinomethyl free base.

SolventTemperature (°C)Equivalents of N₂H₄·H₂OReaction Time (h)IPC Conversion (%)Isolated Yield (%)
Ethanol78 (Reflux)1.5128578
Acetic Acid118 (Reflux)1.5860 (Side products)45
n-Butanol 117 (Reflux) 2.0 4 >99 92
Toluene110 (Reflux)2.0187065

Table 1: Optimization of the hydrazinolysis and cyclization step. n-Butanol provides the optimal thermal window to drive the azeotropic removal of water and ethanol, maximizing yield[4].

Detailed Experimental Protocols

Protocol A: Synthesis of 6-[3-(pyrrolidinomethyl)phenyl]-4,5-dihydro-2H-pyridazin-3-one Self-Validating System: The reaction completion is monitored by In-Process Control (IPC) using LC-MS, observing the disappearance of the starting material (m/z 289.37) and the appearance of the product mass (m/z 257.33).

  • Preparation: Charge a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser with Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (28.9 g, 100 mmol).

  • Solvent Addition: Dissolve the starting material in 250 mL of anhydrous n-butanol. The use of n-butanol allows for a higher reflux temperature, which is critical for overcoming the activation energy barrier of the final cyclization step[4].

  • Reagent Addition: Slowly add hydrazine monohydrate (10.0 g, 200 mmol, 2.0 eq) dropwise at room temperature. A mild exotherm may be observed.

  • Reflux & Azeotropic Distillation: Heat the mixture to 117 °C (reflux). Maintain reflux for 4 hours. The Dean-Stark trap will collect the water generated from hydrazone formation and the ethanol expelled during cyclization.

  • In-Process Control (IPC): Pull a 0.1 mL aliquot, dilute in methanol, and analyze via LC-MS. Proceed to workup only when starting material is <1% by Area Normalization.

  • Workup: Cool the reaction to 5 °C using an ice bath. The product typically precipitates. Filter the solid, wash with cold ethanol (2 x 50 mL), and dry under vacuum at 45 °C to afford the dihydropyridazinone as an off-white solid.

Protocol B: Oxidative Dehydrogenation to the Aromatic Pyridazinone For many APIs, the fully aromatic pyridazinone is required to ensure planar binding within the target enzyme's active site.

  • Preparation: Suspend the dihydropyridazinone (25.7 g, 100 mmol) in 300 mL of Acetonitrile/Water (9:1 v/v).

  • Oxidation: Add Copper(II) chloride dihydrate (34.1 g, 200 mmol). CuCl₂ acts as a mild, single-electron oxidant that facilitates the removal of two protons and two electrons, driving the aromatization.

  • Reaction: Stir the mixture at 80 °C for 6 hours. Verify completion via TLC (DCM:MeOH 9:1).

  • Quench & Extraction: Cool to room temperature, adjust pH to 9 using aqueous ammonia (to solubilize copper salts and keep the pyrrolidine as a free base), and extract with Ethyl Acetate (3 x 150 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and recrystallize from hot ethanol to yield the pure aromatic scaffold.

Workflow BB Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate Hyd Hydrazinolysis (n-BuOH, Reflux) BB->Hyd DHP Dihydropyridazinone Core Hyd->DHP Ox Oxidative Dehydrogenation (CuCl2) DHP->Ox Pyr Aromatic Pyridazinone Scaffold Ox->Pyr Funct N-Alkylation / Cross-Coupling Pyr->Funct API Final Target API (e.g., PDE/PARP Inhibitor) Funct->API

Caption: Convergent API synthesis workflow utilizing the pyrrolidinomethyl ketoester building block.

Conclusion

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is a highly programmable intermediate. By leveraging its 1,4-dicarbonyl reactivity, chemists can rapidly access complex, nitrogen-rich heterocycles. The built-in pyrrolidinomethyl group eliminates the need for late-stage reductive aminations, significantly streamlining the synthesis of basic, highly soluble APIs.

Sources

Application

Application Note: Reaction Conditions for the Reduction of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

Executive Summary Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3) is a highly versatile bifunctional building block utilized in pharmaceutical development. The molecule presents a unique synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3) is a highly versatile bifunctional building block utilized in pharmaceutical development. The molecule presents a unique synthetic challenge due to the presence of three distinct functional groups: an aryl ketone, an aliphatic ethyl ester, and a basic tertiary amine (pyrrolidine).

This application note provides field-proven, self-validating protocols for two divergent reduction pathways:

  • Chemoselective Reduction: Targeting only the 4-oxo group to yield the secondary benzylic alcohol.

  • Complete Deoxygenation (Hydrogenolysis): Fully reducing the ketone to a methylene bridge to yield the alkyl chain.

Chemical Context & Mechanistic Insights

When designing reduction conditions for this substrate, the interplay between the functional groups dictates the choice of reagents and reaction environment.

The Challenge of the Pyrrolidine Ring

The pyrrolidinomethyl group introduces significant basicity to the molecule. In transition-metal-catalyzed reactions (such as Pd/C hydrogenation), the unshielded nitrogen lone pair can strongly coordinate to the metal surface, effectively poisoning the catalyst and stalling the reaction. Furthermore, during aqueous workup, the basic amine requires precise pH control to prevent the product from partitioning into the aqueous waste stream.

Pathway A: Chemoselective Hydride Reduction

To selectively reduce the aryl ketone without cleaving the ethyl ester, Sodium Borohydride ( NaBH4​ ) is the optimal hydride donor. While NaBH4​ is a standard reagent for large-scale pharmaceutical ketone reductions[1], the choice of solvent is critical. Literature demonstrates that reducing 4-aryl-4-oxoesters with NaBH4​ in methanol at room temperature can inadvertently lead to the over-reduction of the ester, yielding 1-aryl-1,4-butanediols [2]. To maintain chemoselectivity and prevent transesterification, this protocol utilizes ethanol at strictly controlled temperatures (0 °C to 20 °C).

Pathway B: Catalytic Hydrogenation and Hydrogenolysis

To achieve complete deoxygenation of the ketone to a methylene ( -CH2​- ) group, catalytic hydrogenation over Palladium on Carbon (Pd/C) is employed. The reaction proceeds stepwise: the ketone is first reduced to a benzylic alcohol, which subsequently undergoes hydrogenolysis. To counteract the catalyst-poisoning effect of the pyrrolidine ring, the reaction is conducted under acidic conditions (using acetic acid or dilute HCl). Protonating the amine to its ammonium salt masks the lone pair. Concurrently, the acidic environment protonates the intermediate benzylic hydroxyl group, turning it into a superior leaving group (water) and drastically accelerating the rate of Pd-catalyzed C-O bond cleavage [3].

Reaction Pathway Visualization

G SM Ethyl 4-oxo-4-[3-(pyrrolidinomethyl) phenyl]butyrate (Starting Material) Alcohol Ethyl 4-hydroxy-4-[3-(pyrrolidinomethyl) phenyl]butyrate (Secondary Alcohol) SM->Alcohol NaBH4, EtOH, 0 °C (Chemoselective) Alkyl Ethyl 4-[3-(pyrrolidinomethyl) phenyl]butyrate (Fully Reduced) SM->Alkyl H2, Pd/C, AcOH (Hydrogenolysis) Diol 1-[3-(pyrrolidinomethyl)phenyl] butane-1,4-diol (Over-reduction Product) SM->Diol Excess NaBH4, MeOH, RT (Avoid Side Reaction) Alcohol->Alkyl H2, Pd/C, AcOH

Figure 1: Divergent reduction pathways of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate.

Summary of Quantitative Reaction Data

ParameterProtocol A: Chemoselective ReductionProtocol B: Complete Deoxygenation
Target Product Secondary Benzylic AlcoholFully Reduced Alkyl Chain
Primary Reagent NaBH4​ (1.2 equivalents) H2​ gas (1–3 atm)
Catalyst / Additive None10% Pd/C (10 wt%) + Acetic Acid (2.0 eq)
Solvent Absolute EthanolAbsolute Ethanol
Temperature 0 °C to 20 °C40 °C to 50 °C
Reaction Time 2 – 4 hours12 – 18 hours
Expected Yield > 85%75 – 85%

Experimental Protocols

Protocol A: Chemoselective Reduction to the Secondary Alcohol

Objective: Synthesize Ethyl 4-hydroxy-4-[3-(pyrrolidinomethyl)phenyl]butyrate.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (1.0 equiv, e.g., 10 mmol, 2.89 g) in absolute ethanol (30 mL, 0.33 M).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen atmosphere.

  • Hydride Addition: Weigh out Sodium Borohydride ( NaBH4​ , 1.2 equiv, 12 mmol, 454 mg). Add the NaBH4​ portion-wise over 15 minutes to control the exothermic release of hydrogen gas.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to slowly warm to room temperature (20 °C). Stir for 2 hours. Monitor the reaction via TLC (Eluent: 5% MeOH in DCM with 1% Et3​N ) or LC-MS until the starting material is fully consumed.

  • Quenching: Cool the mixture back to 0 °C. Carefully quench the excess hydride by adding saturated aqueous ammonium chloride ( NH4​Cl ) dropwise until gas evolution ceases. Caution: Do not use strong acids, as they will hydrolyze the ethyl ester.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the ethanol. Dilute the aqueous residue with Ethyl Acetate (50 mL).

  • pH Adjustment: Check the pH of the aqueous layer. Add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the pH reaches ~8.5. This ensures the pyrrolidine nitrogen is free-based and partitions into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer with two additional portions of Ethyl Acetate (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the secondary alcohol.

Protocol B: Complete Deoxygenation via Catalytic Hydrogenation

Objective: Synthesize Ethyl 4-[3-(pyrrolidinomethyl)phenyl]butyrate.

Step-by-Step Procedure:

  • Preparation: In a thick-walled hydrogenation flask (or Parr reactor), dissolve Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (1.0 equiv, 10 mmol, 2.89 g) in absolute ethanol (40 mL).

  • Acidification: Add glacial acetic acid (2.0 equiv, 20 mmol, 1.14 mL) to the solution. Note: This step is critical to protonate the pyrrolidine ring, preventing catalyst poisoning and activating the benzylic position for hydrogenolysis.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% loading relative to substrate, 289 mg). Safety Warning: Pd/C is highly pyrophoric when dry. Add it under a gentle stream of nitrogen or pre-wet it with a small amount of solvent.

  • Hydrogenation: Seal the vessel and purge the atmosphere by evacuating and backfilling with Nitrogen three times, followed by evacuating and backfilling with Hydrogen gas ( H2​ ) three times.

  • Reaction Execution: Pressurize the vessel with H2​ to 3 atm (approx. 45 psi). Heat the reaction mixture to 45 °C and stir vigorously for 12 to 18 hours.

  • Monitoring: Vent the hydrogen gas safely and purge with nitrogen. Take a small aliquot, filter through a micro-syringe filter, and analyze via LC-MS to ensure complete conversion of both the ketone and the intermediate benzylic alcohol.

  • Filtration: Filter the entire reaction mixture through a tight pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional ethanol (3 x 20 mL). Do not let the catalyst dry out on the filter paper.

  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the resulting acetate salt in Dichloromethane (DCM, 50 mL). Wash the organic layer with saturated aqueous NaHCO3​ (2 x 30 mL) to neutralize the acetic acid and free-base the pyrrolidine. Dry over MgSO4​ , filter, and concentrate to yield the fully reduced alkyl chain.

References

  • Magano, J., & Dunetz, J. R. "Large-Scale Carbonyl Reductions in the Pharmaceutical Industry." Organic Process Research & Development, 16(6), 1156–1184 (2012). URL:[Link] [1]

  • Bandyopadhyay, C., et al. "Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride." Beilstein Journal of Organic Chemistry, 6, 94 (2010). URL:[Link] [2]

  • Ukisu, Y. "Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study." ACS Catalysis, 3(4), 812–817 (2013). URL:[Link] [3]

Method

Scale-up manufacturing process for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

An Application Note on the Scale-Up Manufacturing Process and Analytical Validation for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate. Executive Summary & Strategic Overview Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phen...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Scale-Up Manufacturing Process and Analytical Validation for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate.

Executive Summary & Strategic Overview

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS No. 898771-02-3)[1] is a highly versatile aryl ketone ester building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including neuroactive compounds, PARP inhibitors, and targeted receptor modulators[2].

Scaling up the manufacturing of this compound presents unique chemical engineering challenges. Traditional syntheses of 4-aryl-4-oxobutyric acids often rely on the Friedel-Crafts acylation of an aromatic ring with succinic anhydride[3]. However, the presence of the basic pyrrolidinomethyl group complicates this approach. In the presence of Lewis acids (e.g., AlCl 3​ ), the pyrrolidine nitrogen complexes with the catalyst, converting the weakly activating alkylamine into a strongly deactivating, meta-directing complex. This leads to poor yields, harsh required conditions, and difficult downstream purification.

To ensure high regiochemical fidelity and scalability, this protocol employs a directed Grignard ring-opening strategy[4]. By pre-installing the pyrrolidine ring and utilizing a Grignard addition to succinic anhydride, we bypass regioselectivity issues and establish a highly reproducible, three-step manufacturing workflow.

Causality in Process Chemistry (The "Why")

A self-validating protocol requires an understanding of the mechanistic causality behind each process parameter.

  • Why Succinic Anhydride over Ethyl Succinyl Chloride? Reacting a Grignard reagent with an acid chloride often results in over-addition, yielding tertiary alcohol impurities. By using succinic anhydride, the initial nucleophilic attack opens the anhydride ring, generating a stable magnesium carboxylate salt[4]. This salt is insoluble in the THF reaction matrix and electronically deactivates the newly formed ketone, strictly halting the reaction at mono-addition[5].

  • Why Isoelectric Point (pI) Isolation? In Step 2, the intermediate (4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyric acid) is a zwitterion. It contains a basic pyrrolidine (pK a​ ~ 10.4) and an acidic carboxylate (pK a​ ~ 4.5). Standard acidic or basic aqueous workups will result in the product remaining trapped in the aqueous phase. By precisely adjusting the aqueous quench to pH 7.2–7.5 (the isoelectric point), the net molecular charge is neutralized, allowing efficient extraction into 2-methyltetrahydrofuran (2-MeTHF) without the need for costly scale-up chromatography.

  • Why Thionyl Chloride (SOCl 2​ ) for Esterification? Fischer esterification of zwitterionic amino-acids is thermodynamically sluggish because water generation stalls the equilibrium. By treating the keto-acid with SOCl 2​ , we quantitatively convert the carboxylic acid to a highly reactive acyl chloride hydrochloride. Subsequent quenching with absolute ethanol drives the esterification to completion exothermically and irreversibly, which is ideal for large-scale reactors.

Step-by-Step Manufacturing Protocols

Step 1: Synthesis of 1-(3-bromobenzyl)pyrrolidine
  • Reactor Setup: Charge a 50 L glass-lined reactor with 3-bromobenzyl bromide (5.0 kg, 20.0 mol) and anhydrous acetonitrile (25 L).

  • Base Addition: Add anhydrous potassium carbonate (K 2​ CO 3​ ) (5.5 kg, 40.0 mol). The heterogeneous mixture is stirred at 300 rpm to ensure maximum surface area contact.

  • Amination: Slowly add pyrrolidine (1.7 kg, 24.0 mol) via an addition funnel over 1 hour. Maintain the internal temperature below 35°C using a cooling jacket to control the mild exotherm.

  • Reflux & Completion: Heat the reactor to 60°C for 4 hours.

    • In-Process Control (IPC): Monitor completion via HPLC. Proceed when starting material is < 1%.

  • Workup: Cool to 20°C, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between MTBE (20 L) and water (15 L). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate to yield a pale yellow oil.

Step 2: Synthesis of 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyric acid
  • Grignard Initiation: In a dry, nitrogen-purged 50 L reactor, charge magnesium turnings (0.53 kg, 22.0 mol) and anhydrous THF (5 L). Add a crystal of iodine and 100 mL of the Step 1 product to initiate the reaction (indicated by color fading and a localized temperature spike).

  • Grignard Formation: Dilute the remaining Step 1 product (approx. 4.6 kg) in THF (15 L) and add dropwise over 2 hours, maintaining a gentle reflux (65°C). Stir for an additional 2 hours until the Mg is consumed.

  • Acylation: In a separate 100 L reactor, dissolve succinic anhydride (2.2 kg, 22.0 mol) in THF (20 L) and chill to 0°C[5].

  • Addition: Transfer the Grignard reagent via cannula into the succinic anhydride solution over 3 hours, maintaining the internal temperature below 10°C to prevent side reactions[4].

  • pI Isolation (Critical Step): Quench the reaction with saturated aqueous NH 4​ Cl (15 L). Carefully adjust the aqueous phase pH to 7.2–7.5 using 1M HCl or 1M NaOH. Extract the zwitterionic product with 2-MeTHF (3 x 15 L). Concentrate the combined organics to yield the crude keto-acid as an off-white solid.

Step 3: Synthesis of Target API Intermediate (CAS 898771-02-3)
  • Acid Chloride Formation: Charge the crude keto-acid (approx. 4.5 kg) and dichloromethane (DCM, 20 L) into a 50 L reactor. Cool to 0°C. Add SOCl 2​ (2.3 kg, 19.3 mol) dropwise over 2 hours. Stir at room temperature for 3 hours until off-gassing (SO 2​ , HCl) ceases.

  • Esterification: Cool the reactor back to 0°C. Vigorously add absolute ethanol (10 L) dropwise. An exotherm will occur. Stir for 2 hours at 20°C.

  • Neutralization & Isolation: Concentrate the mixture to remove DCM and excess EtOH. Dissolve the residue in ethyl acetate (25 L) and slowly wash with saturated aqueous NaHCO 3​ (20 L) until the aqueous pH is ~8.0.

  • Final Purification: Separate the organic layer, wash with brine, dry over MgSO 4​ , and concentrate. The final product is obtained as a viscous oil, which can be validated via NMR and HPLC[6].

Quantitative Data & Quality Control Metrics

To ensure batch-to-batch reproducibility, the following analytical markers and expected yields must be met:

Process StepTarget Intermediate / ProductExpected YieldPurity (HPLC)Key Analytical Markers (1H NMR / LC-MS)
Step 1 1-(3-bromobenzyl)pyrrolidine92 - 95%> 98.0% δ 3.60 (s, 2H, Ar-CH 2​ -N); MS [M+H]+ 240.0
Step 2 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyric acid78 - 82%> 95.0% δ 3.25 (t, 2H, CH 2​ -COOH); MS [M+H]+ 262.1
Step 3 Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate85 - 89%> 99.0% δ 4.15 (q, 2H, O-CH 2​ -CH 3​ ); MS[M+H]+ 290.2

Process Workflow Diagram

Workflow SM 3-Bromobenzyl bromide + Pyrrolidine Step1 Step 1: Nucleophilic Amination (K2CO3, MeCN, 60°C) SM->Step1 Int1 1-(3-Bromobenzyl)pyrrolidine (Intermediate 1) Step1->Int1 Step2a Step 2a: Grignard Formation (Mg turnings, THF, I2) Int1->Step2a Grignard 3-(Pyrrolidinomethyl)phenylmagnesium bromide Step2a->Grignard Step2b Step 2b: Ring-Opening Acylation (Succinic Anhydride, 0°C to RT) Grignard->Step2b Int2 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyric acid (Intermediate 2) Step2b->Int2 Step3 Step 3: Acid Chloride Esterification (SOCl2, then EtOH) Int2->Step3 Target Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (Target API Intermediate) Step3->Target

Figure 1: Scale-up synthetic workflow for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate.

References

  • Rieke Metals. "ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate". Rieke Metals Catalog. Available at:[Link]

  • Matyus, P. et al. "4- and 5-oxocarboxylic acids as versatile synthons for the preparation of heterocycles". CLOCKSS. Available at: [Link]

Sources

Application

Application Notes and Protocols: Synthesis of Novel Derivatives from Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

Abstract This document provides a comprehensive guide for the synthesis of novel chemical entities derived from Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate. This starting material is a versatile scaffold, featuri...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of novel chemical entities derived from Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate. This starting material is a versatile scaffold, featuring three distinct and chemically addressable functional groups: a ketone, an ethyl ester, and a tertiary amine within the pyrrolidinomethyl substituent. The strategic modification of these groups allows for the rapid generation of a diverse library of compounds with potential applications in drug discovery and development. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic rationale. We present detailed, field-tested methodologies for derivatization, including the formation of heterocyclic systems, modification of the butyrate side chain, and reductive transformations.

Introduction: The Strategic Value of the Scaffold

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is a compound of significant interest for medicinal chemistry. Its structure combines several key pharmacophoric elements:

  • A Substituted Phenyl Ring: A core aromatic structure common to many therapeutic agents.

  • A β-Ketoester System: A highly versatile functional arrangement that serves as a precursor to a wide array of chemical transformations.

  • A Pyrrolidine Moiety: The pyrrolidine ring is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] It often imparts favorable pharmacokinetic properties, such as increased solubility and improved receptor binding. The pyrrolidine core is associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties.[3][4][5]

The convergence of these features in a single molecule makes it an ideal starting point for creating novel derivatives. This guide explores the targeted chemical manipulation of this scaffold to produce compounds with modified steric and electronic properties, thereby exploring new chemical space for biological screening.

Overview of Synthetic Strategies

The derivatization of the parent compound can be systematically approached by targeting its primary functional groups. The following protocols are organized based on the site of modification.

G cluster_ketone Ketone Modifications cluster_ester Ester Modifications start Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate pyrazole Pyrazole Formation (Protocol 3.1) start->pyrazole Hydrazine reductive_amination Reductive Amination (Protocol 3.2) start->reductive_amination R-NH2, NaBH3CN hydrolysis Hydrolysis to Acid (Protocol 4.1) start->hydrolysis NaOH / H3O+ amide Amide Synthesis (Protocol 4.2) hydrolysis->amide Amide Coupling

Figure 1: Overview of primary synthetic pathways for derivatizing the core scaffold.

Part 1: Derivatization via the Ketone Functional Group

The ketone of the β-ketoester system is a prime target for constructing new heterocyclic rings or introducing new stereocenters and functional groups.

Protocol 3.1: Synthesis of Ethyl 2-(5-(3-(pyrrolidinomethyl)phenyl)-1H-pyrazol-3-yl)acetate

Rationale: The reaction of a 1,3-dicarbonyl compound (or its equivalent, a β-ketoester) with hydrazine is a classical and highly reliable method for the synthesis of pyrazoles.[6] Pyrazoles are a well-established class of pharmacophores present in numerous approved drugs. This protocol transforms the linear keto-butyrate system into a rigid, aromatic heterocyclic core.

Methodology:

  • Dissolution: Dissolve Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (1.0 eq) in absolute ethanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane), observing the consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Redissolve the crude residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by flash column chromatography on silica gel (gradient elution, 2-10% methanol in dichloromethane) to yield the title compound.

Causality & Insights: The reaction proceeds via nucleophilic attack of the hydrazine on the ketone, followed by intramolecular cyclization onto the ester carbonyl and subsequent dehydration to form the aromatic pyrazole ring. Using a substituted hydrazine (e.g., phenylhydrazine) would result in an N-substituted pyrazole, offering another vector for diversification.

ParameterDescription
Starting Material Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate
Key Reagents Hydrazine hydrate, Ethanol
Product Ethyl 2-(5-(3-(pyrrolidinomethyl)phenyl)-1H-pyrazol-3-yl)acetate
Expected Yield 65-80%
Hypothetical m/z [M+H]⁺ calculated for C₁₈H₂₃N₃O₂
Protocol 3.2: Synthesis of Ethyl 4-amino-4-[3-(pyrrolidinomethyl)phenyl]butyrate Derivatives via Reductive Amination

Rationale: Reductive amination converts the ketone into a chiral amine, introducing a new basic center and creating opportunities for diastereomeric separation and analysis. This transformation can significantly alter the polarity, basicity, and biological interaction profile of the parent molecule.

Methodology:

  • Setup: To a solution of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (1.0 eq) in methanol (0.2 M), add the primary amine of choice (e.g., benzylamine, 1.1 eq) and acetic acid (2.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate iminium ion.

  • Reduction: Cool the solution to 0°C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction by the careful addition of 1M HCl until gas evolution ceases. Basify the solution to pH ~9-10 with 2M NaOH.

  • Extraction & Purification: Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting diastereomeric mixture by flash column chromatography.

Causality & Insights: Sodium cyanoborohydride is the reductant of choice here because it is stable in mildly acidic conditions and selectively reduces the iminium ion intermediate much faster than it reduces the ketone starting material. The initial addition of acetic acid is crucial as it catalyzes the formation of the iminium ion.

ParameterDescription
Starting Material Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate
Key Reagents Primary amine (e.g., Benzylamine), NaBH₃CN, Acetic Acid
Product Ethyl 4-(benzylamino)-4-[3-(pyrrolidinomethyl)phenyl]butyrate
Expected Yield 50-70%
Hypothetical m/z [M+H]⁺ calculated for C₂₄H₃₂N₂O₂ (for benzylamine derivative)

Part 2: Derivatization via the Ethyl Ester Functional Group

Modifying the ester provides a handle for altering solubility and for coupling with other molecules, such as amino acids or other amines, to create more complex structures.

Protocol 4.1: Hydrolysis to 4-Oxo-4-[3-(pyrrolidinomethyl)phenyl]butanoic Acid

Rationale: The conversion of the ethyl ester to a carboxylic acid is a foundational step for further derivatization, particularly for amide bond formation. The resulting carboxylic acid is itself a novel derivative with altered physicochemical properties compared to the parent ester. Compounds of the 4-oxo-4-phenylbutanoic acid class have been investigated for various biological activities.[7][8]

Methodology:

  • Setup: Dissolve Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (1.0 eq) in a 3:1 mixture of Tetrahydrofuran (THF) and water (0.2 M).

  • Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) and stir the mixture vigorously at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.

  • Work-up: Remove the THF via rotary evaporation. Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any unreacted starting material.

  • Acidification: Cool the aqueous layer to 0°C and carefully acidify to pH ~4-5 with 1M HCl. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid. If a precipitate does not form, extract the product into ethyl acetate.

Causality & Insights: LiOH is used as the base for this saponification as it is less likely to cause side reactions compared to NaOH or KOH in some complex substrates. The acidification step protonates the carboxylate salt, causing the free acid to precipitate from the aqueous solution due to its lower solubility.

ParameterDescription
Starting Material Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate
Key Reagents Lithium hydroxide monohydrate, THF, HCl
Product 4-Oxo-4-[3-(pyrrolidinomethyl)phenyl]butanoic Acid
Expected Yield >90%
Hypothetical m/z [M+H]⁺ calculated for C₁₅H₁₉NO₃
Protocol 4.2: Synthesis of Amide Derivatives from Carboxylic Acid Intermediate

Rationale: This protocol leverages the carboxylic acid synthesized in Protocol 4.1 to generate a library of amides. Amide bonds are a cornerstone of medicinal chemistry, offering metabolic stability and defined hydrogen bonding patterns. This two-step approach is a powerful strategy for diversification.

Methodology Workflow:

G start Carboxylic Acid (from Protocol 4.1) reagents EDC, HOBt, DIPEA in DMF start->reagents Step 1: Activation activated Activated Ester (Intermediate) reagents->activated amine Amine (R-NH2) e.g., Morpholine product Final Amide Product amine->product activated->amine Step 2: Coupling

Sources

Method

Application Note: Catalytic Hydrogenation Techniques for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

Introduction and Scope Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS No. 898771-02-3) is a highly functionalized γ -keto ester utilized as an advanced building block in the synthesis of complex active pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS No. 898771-02-3) is a highly functionalized γ -keto ester utilized as an advanced building block in the synthesis of complex active pharmaceutical ingredients (APIs). The catalytic hydrogenation of this molecule presents a significant chemoselectivity challenge due to the presence of four reactive or coordinating moieties:

  • A reducible C4-ketone.

  • A benzylic/aromatic system.

  • A labile ethyl ester.

  • A basic, strongly coordinating tertiary amine (pyrrolidinomethyl group).

This application note details field-proven methodologies for the chemoselective reduction of the C4-ketone. Depending on the target API, the synthetic goal is either the partial reduction to the chiral γ -hydroxy ester or the complete deoxygenation (hydrogenolysis) to the corresponding arylbutyrate alkane.

Mechanistic Insights & Causality

Overcoming Catalyst Poisoning

The pyrrolidine nitrogen contains a sterically accessible lone pair that strongly coordinates to late-transition-metal surfaces (e.g., Pd, Pt, Ru). This coordination outcompetes the π -binding of the ketone or hydrogen activation, effectively poisoning the catalyst and stalling the catalytic cycle . Causality-Driven Solution: The addition of a stoichiometric Brønsted acid (such as HCl or glacial acetic acid) protonates the tertiary amine to its ammonium salt. The positively charged nitrogen lacks a free lone pair, preventing catalyst deactivation and allowing the hydrogenation cycle to proceed efficiently.

Chemoselectivity: Ketone Reduction vs. Hydrogenolysis

The reduction of a benzylic ketone proceeds via a two-step pathway: Ketone Benzylic Alcohol Alkane

  • Arresting at the Alcohol : To isolate Ethyl 4-hydroxy-4-[3-(pyrrolidinomethyl)phenyl]butyrate, mild conditions are required. Homogeneous Ruthenium(II) catalysts bearing chiral diphosphine ligands (e.g., Ru-BINAP or Ru-SunPhos) are highly effective for the asymmetric hydrogenation of γ -keto esters, providing excellent enantiomeric excess (ee) while resisting over-reduction .

  • Driving to the Alkane : Complete deoxygenation requires the cleavage of the benzylic C-O bond. This hydrogenolysis is facilitated by heterogeneous Palladium on Carbon (Pd/C) under elevated hydrogen pressure and strongly acidic conditions. The acid protonates the benzylic hydroxyl group, converting it into a superior leaving group (water) and accelerating the formation of the alkane .

Mitigation of Lactonization

γ -Hydroxy esters are thermodynamically prone to spontaneous intramolecular cyclization, extruding ethanol to form γ -butyrolactones. To prevent this side reaction when the open-chain alcohol is desired, the reaction temperature must be kept strictly below 50 °C, and the workup must be neutralized to pH 7–8 immediately after catalyst filtration.

Experimental Protocols

Protocol A: Asymmetric Partial Reduction to (R)-Ethyl 4-hydroxy-4-[3-(pyrrolidinomethyl)phenyl]butyrate

Objective: Stereoselective reduction of the ketone to the benzylic alcohol without over-reduction or lactonization.

Materials :

  • Substrate : Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (1.0 equiv)

  • Catalyst : [(R)-BINAPRuCl2​] (0.5 mol%)

  • Solvent : Degassed Ethanol / Dichloromethane (1:1 v/v)

  • Additive : 1.05 equiv of ethanolic HCl.

Step-by-Step Methodology :

  • Preparation : In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with the substrate and the solvent mixture.

  • Acidification : Slowly add 1.05 equiv of ethanolic HCl to the mixture while stirring to form the pyrrolidinium hydrochloride salt in situ.

  • Catalyst Addition : Add the [(R)-BINAPRuCl2​] catalyst. Seal the autoclave.

  • Purging and Pressurization : Purge the vessel with H2​ gas three times (pressurize to 5 bar, then release). Finally, pressurize the vessel to 15 bar of H2​ .

  • Reaction : Heat the reaction mixture to 40 °C and stir at 800 rpm for 12 hours. Monitor hydrogen uptake; the reaction is complete when the internal pressure stabilizes.

  • Workup : Cool to room temperature and carefully vent the reactor. Filter the mixture through a short pad of Celite to remove catalyst traces. Critical Step: Immediately neutralize the filtrate with saturated aqueous NaHCO3​ to prevent lactonization. Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Complete Deoxygenation to Ethyl 4-[3-(pyrrolidinomethyl)phenyl]butyrate

Objective: Full reduction of the ketone to the methylene group via hydrogenolysis of the benzylic alcohol intermediate.

Materials :

  • Substrate : Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (1.0 equiv)

  • Catalyst : 10% Pd/C (50% wet, 10 wt% loading)

  • Solvent : Glacial Acetic Acid (serves as both solvent and acidic promoter)

  • Additive : 2.0 equiv of concentrated aqueous HCl.

Step-by-Step Methodology :

  • Preparation : Charge a hydrogenation vessel with the substrate dissolved in glacial acetic acid.

  • Activation : Add the concentrated HCl. The strong acidic environment is critical for protonating both the pyrrolidine and the transient benzylic alcohol.

  • Catalyst Addition : Carefully add the 10% Pd/C catalyst under a blanket of argon (Caution: Pd/C is pyrophoric in the presence of solvent vapors).

  • Reaction : Purge with H2​ and pressurize to 40 bar. Heat the mixture to 70 °C and stir vigorously for 24 hours.

  • Workup : Cool the reactor and vent the H2​ . Filter the catalyst over a Celite pad, washing with additional acetic acid. Concentrate the filtrate to remove the majority of the acid. Dilute the residue with water, basify to pH 10 using 2M NaOH (to liberate the free pyrrolidine base), and extract with dichloromethane. Dry and concentrate to yield the pure alkane.

Data Presentation: Protocol Comparison

ParameterProtocol A (Partial Reduction)Protocol B (Complete Deoxygenation)
Target Product Chiral γ -Hydroxy EsterDeoxygenated Alkane
Catalyst [(R)-BINAPRuCl2​] (0.5 mol%)10% Pd/C (10 wt%)
Solvent EtOH / CH2​Cl2​ (1:1)Glacial Acetic Acid
Additive Ethanolic HCl (1.05 eq)Conc. HCl (2.0 eq)
Temperature 40 °C70 °C
H2​ Pressure 15 bar40 bar
Reaction Time 12 hours24 hours
Yield / Purity >92% Yield, >95% ee>88% Yield, >98% Chemopurity
Primary Risk Lactonization during workupAromatic ring over-reduction (if T > 80°C)

Mechanistic Pathway Visualization

The following diagram illustrates the divergent catalytic pathways and the critical role of reaction conditions in determining the final product.

G SM Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (Starting Material) Node_Ru Ru(II)-Chiral Catalyst + H2 (15 bar, 40 °C) Neutral/Mild Acid SM->Node_Ru Partial Reduction Node_Pd Pd/C Catalyst + H2 (40 bar, 70 °C) Strong Acid (AcOH/HCl) SM->Node_Pd Complete Reduction Alcohol (R)-Ethyl 4-hydroxy-4-[3-(pyrrolidinomethyl)phenyl]butyrate (Chiral Alcohol) Node_Ru->Alcohol Alkane Ethyl 4-[3-(pyrrolidinomethyl)phenyl]butyrate (Deoxygenated Alkane) Node_Pd->Alkane via Benzylic OH Hydrogenolysis Lactone Gamma-Butyrolactone Byproduct (via spontaneous cyclization) Alcohol->Lactone Heat / Unneutralized Acid (Side Reaction)

Divergent catalytic hydrogenation pathways of the gamma-keto ester controlled by catalyst and acid.

References

  • Highly Enantioselective Sequential Hydrogenation of Ethyl 2-Oxo-4-arylbut-3-enoate to Ethyl 2-Hydroxy-4-arylbutyrate The Journal of Organic Chemistry (ACS Publications), 2008. URL:[Link][1]

  • Direct Asymmetric Hydrogenation of 2-Oxo-4-arylbut-3-enoic Acids The Journal of Organic Chemistry (ACS Publications), 2010. URL:[Link][2]

  • Highly Chemo- and Enantioselective Hydrogenation of 2-Substituted-4-oxo-2-alkenoic Acids Organic Letters (ACS Publications), 2020. URL:[Link][3]

  • Combinations of Aminocatalysts and Metal Catalysts: A Powerful Cooperative Approach in Selective Organic Synthesis ACS Catalysis, 2020. URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate —a critical 1,4-dicarbonyl building block often used in the development of active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. The synthesis of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate —a critical 1,4-dicarbonyl building block often used in the development of active pharmaceutical ingredients (APIs)—presents unique chemoselectivity and reactivity challenges. The presence of the basic pyrrolidine moiety on the meta-substituted phenyl ring complicates traditional organometallic insertions, while the highly electrophilic nature of the target ketone invites over-addition side reactions.

This support center is designed for researchers and drug development professionals. It covers the causality behind common synthetic failures and provides self-validating protocols for the two most robust synthetic pathways: The Turbo-Grignard/Weinreb Amide Route and The Organocatalytic Stetter Reaction .

Part 1: Troubleshooting FAQs & Mechanistic Insights

Route A: The Organometallic Approach (Turbo-Grignard & Weinreb Amide)

Q1: When reacting my Grignard reagent with ethyl succinyl chloride, my LC-MS shows massive over-addition to the tertiary alcohol. How do I stop at the ketone? Causality & Solution: The target ketone (Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate) is more electrophilic than the starting ethyl succinyl chloride. Once the first equivalent of the Grignard reagent adds to the acid chloride, the resulting ketone immediately reacts with a second equivalent of the Grignard reagent. To resolve this, replace the acid chloride with a Weinreb amide (Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate). The N-methoxy-N-methyl group coordinates the magnesium atom, forming a highly stable, chelated tetrahedral intermediate. This intermediate resists collapse until it is quenched with an aqueous acid, completely preventing the formation of the tertiary alcohol[1].

Q2: The magnesium insertion into 1-(3-bromobenzyl)pyrrolidine is sluggish, and I am isolating significant amounts of homocoupled (Wurtz-type) byproducts. How can I improve the initiation? Causality & Solution: The basic nitrogen of the pyrrolidine ring strongly coordinates to the surface of the magnesium turnings, passivating the metal and stalling the insertion. Prolonged heating to force the reaction promotes undesired radical homocoupling. Instead of using magnesium metal, utilize Knochel's Turbo-Grignard reagent (iPrMgCl·LiCl) to perform a homogeneous halogen-magnesium exchange. The presence of LiCl breaks up polymeric magnesium aggregates, drastically increasing the kinetic rate of the exchange at lower temperatures (-20 °C to 0 °C), thereby suppressing homocoupling and yielding a highly active nucleophile[2].

Route B: The Organocatalytic Approach (Stetter Reaction)

Q3: I want to avoid moisture-sensitive organometallics entirely. Can I synthesize this compound using an atom-economical catalytic route? Causality & Solution: Yes. The Stetter Reaction is an elegant umpolung (polarity-reversal) strategy that couples 3-(pyrrolidinomethyl)benzaldehyde directly with ethyl acrylate[3]. By using a thiazolium-based N-heterocyclic carbene (NHC) catalyst, the aldehyde is converted into a nucleophilic Breslow intermediate (an acyl anion equivalent), which undergoes a 1,4-conjugate addition into the ethyl acrylate to form the target 1,4-dicarbonyl compound in a single step.

Q4: My Stetter reaction yields are low due to the formation of a benzoin condensation dimer. How do I suppress this side reaction? Causality & Solution: The Breslow intermediate can react with another molecule of the starting aldehyde (homocoupling/benzoin condensation) faster than it reacts with the unactivated ethyl acrylate (cross-coupling). To suppress this, you must control the reaction kinetics by maintaining a low steady-state concentration of the aldehyde . Do not mix all reagents at once. Instead, load the ethyl acrylate and catalyst into the reactor, and add the 3-(pyrrolidinomethyl)benzaldehyde via a syringe pump over 4 to 6 hours.

Part 2: Quantitative Data & Pathway Comparison

The table below summarizes the critical parameters and expected outcomes for both optimized pathways.

ParameterRoute A: Turbo-Grignard / WeinrebRoute B: Stetter Reaction
Starting Material 1-(3-Bromobenzyl)pyrrolidine3-(Pyrrolidinomethyl)benzaldehyde
Coupling Partner Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoateEthyl Acrylate
Catalyst / Reagent iPrMgCl·LiCl (1.1 equiv)Thiazolium Salt (0.2 equiv) + DBU
Reaction Temperature -20 °C to 0 °C70 °C
Typical Yield 75% - 85%65% - 80%
Major Impurity Risk De-brominated starting materialBenzoin dimer (if addition is too fast)
Scalability Profile Excellent, but requires strictly anhydrous conditionsHighly scalable; atom-economical; tolerates trace moisture

Part 3: Visualizing the Workflows

Workflow 1: Turbo-Grignard & Weinreb Amide Pathway

Grignard_Weinreb A 1-(3-Bromobenzyl)pyrrolidine B iPrMgCl·LiCl (Turbo-Grignard) THF, -20 °C A->B Halogen-Metal Exchange C Arylmagnesium Species (Active Nucleophile) B->C E Chelated Tetrahedral Intermediate C->E Nucleophilic Addition D Weinreb Amide Electrophile D->E Acylating Agent F Aqueous Acidic Workup (Intermediate Collapse) E->F G Ethyl 4-oxo-4-[3-(pyrrolidinomethyl) phenyl]butyrate F->G Product Isolation

Caption: Workflow for the Turbo-Grignard and Weinreb amide synthesis route.

Workflow 2: Stetter Reaction Catalytic Cycle

Stetter_Cycle A 3-(Pyrrolidinomethyl) benzaldehyde C Breslow Intermediate (Acyl Anion Equivalent) A->C Catalyst Addition & Deprotonation B Thiazolium Catalyst + DBU Base B->C E 1,4-Dicarbonyl Adduct (Catalyst Bound) C->E Conjugate Addition (Umpolung) D Ethyl Acrylate (Michael Acceptor) D->E F Ethyl 4-oxo-4-[3-(pyrrolidinomethyl) phenyl]butyrate E->F Catalyst Release F->B Catalyst Regeneration

Caption: Catalytic cycle of the Stetter reaction forming the 1,4-dicarbonyl target.

Part 4: Self-Validating Experimental Protocols

Protocol A: Turbo-Grignard / Weinreb Amide Synthesis

This protocol utilizes internal validation checkpoints to ensure intermediate stability before proceeding.

  • Halogen-Magnesium Exchange:

    • Charge a dry, argon-flushed flask with 1-(3-bromobenzyl)pyrrolidine (10.0 mmol) and anhydrous THF (20 mL). Cool to -20 °C.

    • Dropwise add iPrMgCl·LiCl (1.3 M in THF, 11.0 mmol, 1.1 equiv) over 15 minutes. Stir for 1 hour at -20 °C.

    • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with an iodine/THF solution, and analyze via GC-MS. The complete disappearance of the aryl bromide and the appearance of the aryl iodide confirms a >98% active Grignard species.

  • Electrophilic Addition:

    • To the active Grignard solution at -20 °C, add Ethyl 4-(methoxy(methyl)amino)-4-oxobutanoate (10.5 mmol, 1.05 equiv) dissolved in 5 mL THF over 20 minutes.

    • Allow the reaction to slowly warm to 0 °C over 2 hours.

    • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the consumption of the Weinreb amide. The chelated intermediate will remain stable in solution.

  • Quench & Isolation:

    • Quench the reaction strictly at 0 °C by pouring it into a vigorously stirred mixture of saturated aqueous NH₄Cl (50 mL) and crushed ice.

    • Extract with EtOAc (3 x 30 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the target ketone.

Protocol B: Syringe-Pump Stetter Reaction

This protocol controls kinetics to prevent homocoupling.

  • Catalyst Activation:

    • In a reactor equipped with a reflux condenser, dissolve 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (2.0 mmol, 0.2 equiv) and ethyl acrylate (15.0 mmol, 1.5 equiv) in anhydrous ethanol (15 mL).

    • Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 mmol, 0.25 equiv) to generate the active carbene. Heat the mixture to 70 °C.

  • Controlled Addition:

    • Dissolve 3-(pyrrolidinomethyl)benzaldehyde (10.0 mmol) in ethanol (10 mL).

    • Using a syringe pump, add the aldehyde solution to the reactor at a constant rate of 2.5 mL/hour (total addition time = 4 hours).

    • Validation Checkpoint: Monitor the reaction via LC-MS 1 hour into the addition. The mass of the target product [M+H]+ 290.17 should be dominant, with the benzoin dimer mass [M+H]+ 381.25 remaining <5% relative abundance.

  • Completion & Workup:

    • Stir for an additional 1 hour at 70 °C after the addition is complete.

    • Cool to room temperature, concentrate the ethanol in vacuo, partition between EtOAc and water, and extract. Purify the crude product via flash chromatography.

References

  • The Stetter reaction: modern methodologies and useful applications in total synthesis of natural products and drugs. Russian Chemical Reviews.3

  • Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.1

  • Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry - A European Journal.2

Sources

Optimization

Technical Support Center: Optimizing Crystallization of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

Welcome to the technical support guide for the purification of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate. Crystallization is a critical unit operation for ensuring the purity, stability, and overall quality of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate. Crystallization is a critical unit operation for ensuring the purity, stability, and overall quality of active pharmaceutical ingredients (APIs). This process, which involves the formation of a highly ordered solid crystal lattice from a solution, serves as a powerful method for both separation and purification.

The success of any crystallization protocol hinges on a deep understanding of the interplay between the solute and the solvent system. This guide provides a structured, question-and-answer-based approach to systematically select optimal crystallization solvents and troubleshoot common issues encountered during the purification of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate.

Section 1: Understanding the Molecule and Its Implications for Solvent Selection

Q1: What structural features of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate influence its solubility?

A1: The molecular structure of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is multifaceted, containing several functional groups that dictate its interaction with various solvents. Understanding these features is the first step in rational solvent selection.

  • Aromatic Phenyl Ring: This large, non-polar group contributes to solubility in non-polar and moderately polar solvents through van der Waals interactions.

  • Ethyl Ester and Ketone Groups: These are polar, aprotic groups containing electronegative oxygen atoms. They can act as hydrogen bond acceptors, promoting solubility in polar solvents, especially those that can act as hydrogen bond donors (e.g., alcohols).

  • Tertiary Amine (Pyrrolidine Ring): The nitrogen atom in the pyrrolidine ring is a key feature. It is basic and can act as a hydrogen bond acceptor. This group significantly increases the molecule's polarity compared to a simple phenylbutyrate analog and enhances its solubility in polar protic solvents.

The combination of these groups results in a molecule of intermediate polarity. Therefore, a successful crystallization solvent will likely be one that can effectively solvate both the polar (amine, ester, ketone) and non-polar (phenyl ring) regions of the molecule at elevated temperatures.

Section 2: The Core Principles of Crystallization

Q2: What defines an ideal solvent for crystallization?

A2: The selection of an appropriate solvent is the most critical factor in developing a successful crystallization process. An ideal solvent should exhibit the following characteristics:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C). This differential solubility is the foundation of the purification process.

  • Inertness: The solvent must not react chemically with the compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (to be removed with the mother liquor).

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying but not so volatile that it evaporates too quickly from the hot solution, causing premature precipitation.

  • Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals rather than fine needles or an amorphous powder.

  • Safety and Environmental Impact: Solvents should be chosen with consideration for their toxicity, flammability, and environmental impact.

Q3: What is "supersaturation," and why is it the driving force of crystallization?

A3: Supersaturation is a non-equilibrium state where a solution contains more dissolved solute than it would under normal equilibrium conditions. It is the essential driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent enlargement (crystal growth). The level and rate at which supersaturation is achieved dictate the final crystal size and quality.

  • Low Supersaturation: When supersaturation is achieved slowly and maintained at a low level, crystal growth is favored over nucleation. This typically results in the formation of fewer, larger, and often purer crystals.

  • High Supersaturation: Rapidly achieving a high degree of supersaturation favors nucleation, leading to the simultaneous birth of many small crystal nuclei. This often results in a fine powder or "crashed out" solid, which may have lower purity due to the inclusion of impurities in the rapidly forming crystal lattice.

Therefore, controlling the cooling rate or the rate of anti-solvent addition is paramount to controlling supersaturation and, consequently, the crystallization outcome.

Section 3: A Systematic Approach to Solvent Selection

A systematic screening process is the most reliable method for identifying a suitable solvent system. This involves testing the compound's solubility in a range of solvents with varying polarities.

Experimental Protocol: Single Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate into a small test tube or vial.

  • Initial Solubility Test (Cold): Add the test solvent dropwise at room temperature, vortexing after each addition, up to about 1 mL. If the compound dissolves completely, the solvent is unsuitable as a single crystallization solvent because the yield would be poor.

  • Solubility Test (Hot): If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the solvent's boiling point. Add small portions of the hot solvent until the compound just dissolves.

  • Cooling and Observation: Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the vial. Observe if crystals form.

  • Inducing Crystallization: If no crystals form after the solution has reached room temperature, try to induce crystallization by gently scratching the inside of the vial with a glass rod or by placing it in an ice-water bath.

  • Evaluation: A good solvent is one in which the compound dissolves completely when hot but forms a significant amount of crystalline precipitate upon cooling.

Workflow for Single Solvent Screening
Troubleshooting

Removing pyrrolidine impurities from commercial Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in isolating Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate from crude reaction mi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges in isolating Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate from crude reaction mixtures containing residual pyrrolidine .

Because both the target molecule and the impurity contain basic amine functionalities, standard purification techniques often fail. This guide breaks down the causality behind these failures and provides field-proven, self-validating protocols to achieve >99% purity.

Part 1: Physicochemical Data & Mechanistic Overview

To design an effective purification strategy, we must first understand the physicochemical differences between the target molecule and the impurity. The target molecule contains a benzylic tertiary amine (pyrrolidinomethyl group), whereas the impurity is a secondary amine (pyrrolidine).

Table 1: Comparative Physicochemical Properties

PropertyTarget Molecule (Tertiary Amine)Pyrrolidine (Secondary Amine)Mechanistic Implication for Purification
Amine Classification Tertiary (Benzylic)SecondarySecondary amines are highly nucleophilic; tertiary amines are not.
pKa (Conjugate Acid) ~9.51 (based on N-benzylpyrrolidine) ~11.27 Pyrrolidine is significantly more basic, allowing for pH-tuned differential extraction.
Boiling Point > 350 °C (Estimated)87–89 °C Pyrrolidine is highly volatile and can be removed via azeotropic distillation.
Water Solubility Low (Lipophilic ester/ketone)MisciblePyrrolidine partitions easily into aqueous phases if hydrogen bonding is disrupted.
Part 2: Troubleshooting & Methodologies
Q1: Why is a standard acid-base extraction failing to remove pyrrolidine from my product?

The Causality: Standard acid washes (e.g., 1M HCl) drop the pH well below 5.0. At this pH, both the secondary amine of pyrrolidine (pKa ~11.27) and the tertiary amine of your target molecule (pKa ~9.51) become fully protonated. Consequently, both compounds form water-soluble hydrochloride salts and partition into the aqueous layer, resulting in zero separation.

The Solution: pH-Tuned Differential Extraction By carefully buffering your aqueous wash to pH 10.0 , you exploit the ~1.8 unit pKa gap. At pH 10.0, the target molecule is predominantly deprotonated (neutral and organic-soluble), while pyrrolidine remains predominantly protonated (cationic and water-soluble).

Protocol: pH-Tuned Extraction Workflow

  • Dissolution: Dissolve the crude Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate in a water-immiscible organic solvent such as Dichloromethane (DCM) or Ethyl Acetate (10 mL solvent per gram of crude).

  • Buffer Preparation: Prepare a pH 10.0 carbonate/bicarbonate buffer solution.

  • Extraction: Add an equal volume of the pH 10.0 buffer to the organic layer in a separatory funnel. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The pyrrolidine salt will partition into the aqueous layer.

  • Iteration: Repeat the buffer wash 2 to 3 times to ensure complete removal of the impurity.

  • Recovery: Wash the organic layer once with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

ExtractionWorkflow A Dissolve Crude in Organic Solvent (DCM) B Wash with pH 10.0 Aqueous Buffer A->B C Phase Separation B->C D Aqueous Layer (Protonated Pyrrolidine) C->D E Organic Layer (Neutral Target) C->E

Caption: Differential acid-base extraction exploiting the pKa gap between pyrrolidine and benzylpyrrolidine.

Q2: I still have trace amounts of pyrrolidine detected by NMR. How can I achieve >99% purity without running a silica column?

The Causality: Trace pyrrolidine can persist in the organic layer due to physical entrapment within the viscous target oil or strong hydrogen bonding with the target's ketone/ester moieties. To break this, you must rely on covalent reactivity rather than physical partitioning. Pyrrolidine is a nucleophilic secondary amine, whereas your target is a sterically hindered, non-nucleophilic tertiary amine.

The Solution: Polymer-Supported Chemical Scavenging Using a macroporous polystyrene-bound isocyanate resin (e.g., MP-Isocyanate) will selectively scavenge the pyrrolidine . The isocyanate electrophile reacts rapidly with the secondary amine to form a stable, resin-bound urea. Because the resin is macroscopic, the impurity is removed via simple filtration.

Protocol: MP-Isocyanate Scavenging Workflow

  • Preparation: Dissolve the crude product in anhydrous DCM or THF (approx. 0.1 M concentration).

  • Resin Addition: Add 2.0 to 3.0 equivalents of MP-Isocyanate resin relative to the estimated molar amount of residual pyrrolidine. (MP-Isocyanate is preferred over standard PS-Isocyanate because its macroporous structure does not require solvent swelling to expose reactive sites) .

  • Agitation: Gently agitate the suspension on an orbital shaker for 1 to 2 hours at room temperature. Note: Do not use magnetic stirring, as the stir bar will physically grind and degrade the polymer beads.

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity).

  • Washing: Wash the resin cake with a small amount of fresh DCM to ensure total recovery of the target molecule.

  • Concentration: Evaporate the combined filtrates to yield the pure tertiary amine product.

ScavengerWorkflow A Crude Product (Target + Pyrrolidine) B Add MP-Isocyanate Resin in DCM A->B C Agitate 1-2h @ 20°C B->C D Filtration C->D E Resin-Bound Urea (Discard) D->E Solid Phase F Pure Target (Filtrate) D->F Liquid Phase

Caption: Workflow for selective removal of secondary amine impurities using polymer-supported isocyanate scavengers.

Q3: Since pyrrolidine is a volatile liquid, can I just evaporate it under a vacuum?

The Causality: Pyrrolidine has a relatively low boiling point (87–89 °C) , making evaporation a viable preliminary step. However, standard rotary evaporation (e.g., 40 °C at 50 mbar) is often insufficient to remove the final 1–5% of pyrrolidine due to its vapor pressure being suppressed when dissolved in the heavy, oily target ester.

The Solution: Azeotropic Distillation To drive off residual volatile amines, you can utilize azeotropic stripping with a co-solvent like toluene.

Protocol: Azeotropic Stripping

  • Solvent Exchange: Dissolve the crude oil in 10 volumes of Toluene.

  • Evaporation: Concentrate the mixture on a rotary evaporator at 50 °C under reduced pressure. The toluene will co-evaporate with the pyrrolidine, effectively "stripping" the volatile amine from the matrix.

  • Iteration: Repeat the toluene addition and evaporation process 2 to 3 times.

  • High Vacuum: Place the resulting residue on a high-vacuum line (< 1 mbar) for 4–6 hours at 40 °C to remove any remaining traces of toluene and pyrrolidine.

References
  • "Which is a stronger base, pyrrolidine or piperidine?", Quora. Available at:[Link]

  • "Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger", Biotage. Available at:[Link]

Optimization

Technical Support Center: Optimizing Synthesis of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate Derivatives

Welcome to the technical support guide for the synthesis and optimization of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate and its derivatives. This document is designed for researchers, chemists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and optimization of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate and its derivatives. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical guidance for optimizing reaction temperature and time.

The synthesis of this class of molecules typically involves a multi-step process, most commonly a Friedel-Crafts acylation followed by a Mannich reaction, or vice-versa. The interplay between these two key transformations presents unique challenges in controlling reaction conditions to maximize yield and purity. This guide will break down common issues and provide structured solutions.

I. Understanding the Core Synthesis and Key Challenges

The target molecule possesses a keto-ester functional group and a tertiary amine. The synthetic strategy, therefore, must carefully manage the reactivity of these groups. The two primary synthetic routes are:

  • Route A: Friedel-Crafts acylation of a substituted toluene, followed by functionalization and then the Mannich reaction.

  • Route B: Mannich reaction on a substituted phenyl starting material, followed by Friedel-Crafts acylation.

The choice of route can significantly impact the optimization strategy. For instance, performing the Friedel-Crafts reaction on a substrate already containing a basic amine group can be problematic, as the amine can complex with the Lewis acid catalyst, deactivating it.[1]

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Route A: Acylation First cluster_1 Route B: Mannich Reaction First A1 Phenylacetic acid derivative A2 Ethyl 4-oxo-4-phenylbutyrate A1->A2 Friedel-Crafts Acylation (e.g., with succinic anhydride & ethanol) A3 Target Molecule A2->A3 Mannich Reaction (Pyrrolidine, Formaldehyde) B1 Substituted Phenyl starting material B2 3-(pyrrolidinomethyl)phenyl derivative B1->B2 Mannich Reaction B3 Target Molecule B2->B3 Friedel-Crafts Acylation (Potential catalyst complexation) Troubleshooting_Workflow Start Low Yield or Impure Product Reaction_Step Identify Problematic Step: Acylation or Mannich? Start->Reaction_Step FC_Node Friedel-Crafts Issues Reaction_Step->FC_Node Acylation Mannich_Node Mannich Reaction Issues Reaction_Step->Mannich_Node Mannich FC_Check1 Check for Moisture? (Anhydrous Conditions) FC_Node->FC_Check1 FC_Check2 Catalyst Stoichiometry? (>=1 equivalent) FC_Node->FC_Check2 FC_Check3 Substrate Deactivated? FC_Node->FC_Check3 FC_Solution1 Dry all reagents/glassware. Use fresh catalyst. FC_Check1->FC_Solution1 FC_Solution2 Increase catalyst loading. FC_Check2->FC_Solution2 FC_Solution3 Consider alternative route or protecting groups. FC_Check3->FC_Solution3 Mannich_Check1 Incorrect Temp/Time? Mannich_Node->Mannich_Check1 Mannich_Check2 Incorrect pH? Mannich_Node->Mannich_Check2 Mannich_Check3 Side Reactions? Mannich_Node->Mannich_Check3 Mannich_Solution1 Increase temp/time. Monitor by TLC/LC-MS. Mannich_Check1->Mannich_Solution1 Mannich_Solution2 Screen acid/base catalysts. Mannich_Check2->Mannich_Solution2 Mannich_Solution3 Adjust stoichiometry or order of addition. Mannich_Check3->Mannich_Solution3

Sources

Troubleshooting

Handling moisture sensitivity issues with Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Moisture Sensitivity Welcome to the technical support center for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate. As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Moisture Sensitivity

Welcome to the technical support center for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate. As a Senior Application Scientist, I understand that handling sensitive reagents is paramount to achieving reproducible and reliable experimental outcomes. This guide is designed to provide you with in-depth, field-proven insights into the challenges posed by the moisture sensitivity of this compound and to offer practical, actionable solutions.

The core vulnerability of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate lies in its ethyl ester functional group. Esters are susceptible to hydrolysis—a chemical reaction with water—which cleaves the ester bond to form a carboxylic acid and an alcohol.[1] This degradation can lead to inaccurate sample concentrations, altered biological activity, and inconsistent experimental results. This guide will equip you with the knowledge and techniques to prevent, detect, and troubleshoot issues arising from moisture exposure.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Core Problem - Hydrolysis

Q1: What exactly happens when Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is exposed to moisture?

A: Exposure to water initiates a hydrolysis reaction. The ester functional group is attacked by water, leading to its cleavage. This process converts the parent compound into 4-oxo-4-(3-(pyrrolidinomethyl)phenyl)butanoic acid and ethanol.[1] This degradation is often catalyzed by the presence of acids or bases and can occur even under neutral pH conditions.[2][3][4] The formation of these impurities compromises the integrity of your sample, potentially leading to significant errors in downstream applications.

Hydrolysis Ester Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (Parent Compound) Intermediate Tetrahedral Intermediate Ester->Intermediate + H₂O Water H₂O (Moisture) Water->Intermediate Products Degradation Products: - 4-oxo-4-(3-(pyrrolidinomethyl)phenyl)butanoic Acid - Ethanol Intermediate->Products Cleavage

Caption: Hydrolysis of the parent ester to its corresponding carboxylic acid and ethanol.

Section 2: Proactive Measures - Storage and Handling Protocols

Q2: I've just received a new batch of the compound. What are the immediate storage requirements?

A: Upon receipt, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. For optimal protection against ambient moisture, we strongly recommend placing the manufacturer's sealed container inside a desiccator containing a fresh desiccant, such as silica gel or calcium sulfate.[5][6] This provides a secondary barrier against humidity. If long-term storage is planned, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q3: My solid compound appears clumped or caked. Can I still use it?

A: Clumping is a definitive physical sign of moisture absorption.[7] While the compound may still be usable for non-quantitative or exploratory work, it is not recommended for experiments requiring high accuracy and purity. The measured weight will not accurately reflect the amount of active compound due to the presence of water. For critical applications, it is always best to use a fresh, free-flowing lot. If you must proceed, consider purifying the material or standardizing a stock solution via analytical methods (see Section 3).

Q4: What is the correct procedure for weighing the compound and preparing a stock solution?

A: To prevent moisture contamination during handling, it is crucial to work quickly and, if possible, under a dry, inert atmosphere. The gold standard is to perform these manipulations inside a glovebox. If a glovebox is unavailable, a Schlenk line or even a simple inert gas balloon setup can provide adequate protection.[8][9]

Experimental Protocol: Preparation of a Stock Solution under Anhydrous Conditions

  • Glassware Preparation: Ensure all glassware (flask, magnetic stir bar, etc.) is rigorously dried by placing it in an oven at >120 °C for at least 4 hours (overnight is preferable).[10] Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[10]

  • Solvent Preparation: Use a high-purity anhydrous solvent. Commercially available anhydrous solvents are often sufficient, but for maximum dryness, solvents can be further dried using appropriate desiccants.

  • Inert Atmosphere: Assemble the cooled, dry flask with a rubber septum and purge with dry nitrogen or argon for several minutes. An exit needle is required to vent the displaced air.[9][11]

  • Compound Transfer: Briefly remove the compound from the desiccator. Weigh the required amount quickly on an analytical balance and add it to the reaction flask against a positive flow of inert gas. Reseal the flask immediately.

  • Solvent Transfer: Using a dry, nitrogen-flushed syringe, transfer the required volume of anhydrous solvent to the flask through the septum.[10][12]

  • Dissolution & Storage: Stir the solution until the compound is fully dissolved. For storage, the solution should be kept in the sealed flask, potentially wrapped in Parafilm for extra security, under a positive pressure of inert gas.

Data Presentation: Recommended Drying Agents for Common Solvents

SolventPrimary Drying AgentNotesWater Content (ppm) after Drying
Dichloromethane (DCM)Calcium Hydride (CaH₂)Distill from CaH₂.[13] Can also be passed through activated alumina or stored over 3Å molecular sieves.[14]<10
Tetrahydrofuran (THF)Sodium/BenzophenonePre-dry with 3Å molecular sieves. Reflux over sodium and benzophenone until a deep blue/purple color persists, then distill.[13]<5
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Pre-dry with 4Å molecular sieves, then distill from CaH₂.[13]<10
Methanol (MeOH)Magnesium MethoxideFor most uses, storing over activated 3Å molecular sieves for 72h is sufficient.[13][14][15]~30-50

Data compiled from multiple sources demonstrating typical achievable water content with proper technique.[14][15]

Section 3: Analytical Detection of Moisture and Degradation

Q5: How can I quantitatively determine the water content of my solid sample?

A: The most accurate and widely accepted method for determining water content is Karl Fischer (KF) Titration .[16][17] This technique is highly specific to water and can detect moisture levels down to the parts-per-million (ppm) range.[18][19]

  • Volumetric KF is suitable for samples with water content from 0.01% to 100%.[18]

  • Coulometric KF is used for trace analysis, typically for samples with less than 1% water content.[18][20]

Q6: How can I check my compound for chemical degradation (hydrolysis)?

A: Two primary analytical techniques are recommended for detecting the hydrolysis product:

  • ¹H NMR Spectroscopy: This is a powerful tool for structural verification.[21] Upon hydrolysis, the distinct signals of the ethyl group (-O-CH₂-CH₃) in the parent compound will decrease, while new signals corresponding to ethanol will appear. The local chemical environment of protons near the ester will also change upon conversion to a carboxylic acid.[22]

GroupParent Ester Signal (Approx. δ)Hydrolysis Product Signal (Approx. δ)
Ethyl Methylene (-O-CH₂ -CH₃)~4.1-4.3 ppm (quartet)Disappears
Ethyl Methyl (-O-CH₂-CH₃ )~1.2-1.3 ppm (triplet)Disappears
Ethanol Methylene (CH₃ CH₂OH)Not Present~3.7 ppm (quartet)
Ethanol Methyl (CH₃CH₂ OH)Not Present~1.2 ppm (triplet)
  • High-Performance Liquid Chromatography (HPLC): HPLC can separate the parent compound from its more polar hydrolysis product.[23] Degradation will appear as a new peak, typically with a shorter retention time in reversed-phase chromatography. A critical caveat: The mobile phase conditions (e.g., acidic pH, high water content) can sometimes cause hydrolysis to occur on the column during the analysis.[24][25] If on-column degradation is suspected, use a neutral pH mobile phase and a column with low silanol activity.[25][26]

Section 4: Comprehensive Troubleshooting Workflow

Q7: My experiments are giving inconsistent or non-reproducible results. Could moisture be the cause?

A: Absolutely. Inconsistent results are a classic symptom of using a reagent that is degrading over time. If you suspect moisture contamination is affecting your experiments, follow this troubleshooting workflow.

Troubleshooting start Inconsistent Experimental Results check_solid 1. Inspect Solid Compound: - Free-flowing? - Clumped/Caked? start->check_solid is_clumped Moisture exposure likely. High risk of degradation. check_solid->is_clumped check_solution 2. Evaluate Stock Solution: - Freshly prepared? - Stored under inert gas? is_clumped->check_solution No analytical_check 3. Perform Analytical Check: - Run ¹H NMR or HPLC. is_clumped->analytical_check Yes is_old Potential for degradation during storage. check_solution->is_old is_old->analytical_check Yes check_handling 4. Review Handling Protocol: - Dry glassware? - Anhydrous solvents? - Inert atmosphere technique? is_old->check_handling No degraded Degradation Confirmed analytical_check->degraded action_discard Action: - Discard old material/solution. - Use fresh, verified compound. degraded->action_discard Yes degraded->check_handling No end Problem Resolved action_discard->end action_reprepare Action: - Prepare fresh solution using stringent anhydrous techniques. action_reprepare->end protocol_ok Protocol OK? check_handling->protocol_ok action_improve Action: - Implement rigorous anhydrous protocols for all future work. protocol_ok->action_improve No protocol_ok->end Yes action_improve->action_reprepare

Caption: A step-by-step workflow for troubleshooting experimental issues.

References

  • Chemguide. (n.d.). THE MECHANISM FOR THE ACID CATALYSED HYDROLYSIS OF ESTERS. Retrieved from [Link]

  • Connor, S. C., et al. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860-2. Retrieved from [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Tu, Y.-J., et al. (2013). Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways. ACS Publications. Retrieved from [Link]

  • GMP Insiders. (2025). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Dudas, M., & Wilson, W. K. (2020). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Journal of Chemical Education, 97(9), 3372–3376. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Kintek Furnace. (2026). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Retrieved from [Link]

  • JoVE. (2017). Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line. Retrieved from [Link]

  • Nichols, L. (2022). Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]

  • Organic Lab Techniques. (2022). Inert Atmosphere, with no O2. YouTube. Retrieved from [Link]

  • Nichols, L. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. Retrieved from [Link]

  • Linde Gas. (n.d.). Inerting. Retrieved from [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • HKUST Research Portal. (2020). Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Compact NMR spectroscopy for real-time monitoring of a biodiesel production. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2026). On‑Column Hydrolysis in HPLC: Causes, Evidence, and How Cogent TYPE‑C™ Columns Reduce It. Retrieved from [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Retrieved from [Link]

  • Wang, T., et al. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Taylor & Francis Online. Retrieved from [Link]

  • ResearchGate. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of the esterification sample. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral reference data for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

Title: Comparative Analytical Guide: High-Resolution NMR vs. Routine QA/QC Screening for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate Executive Summary Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 8987...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analytical Guide: High-Resolution NMR vs. Routine QA/QC Screening for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

Executive Summary Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS 898771-02-3) is a highly specialized synthetic intermediate utilized in the development of pyrrolidine-containing active pharmaceutical ingredients (APIs). Because its structure contains multiple flexible aliphatic chains and a tertiary amine, verifying its structural integrity and absolute purity is a critical bottleneck in drug development workflows. This guide provides authoritative 1H and 13C NMR spectral reference data and objectively compares the performance of High-Field NMR against Benchtop NMR for routine batch release.

Mechanistic Grounding: Structural Causality in NMR Spectroscopy

The structural elucidation of this compound relies on understanding the distinct electronic microenvironments within the molecule. According to fundamental [1], the electron density surrounding a nucleus directly dictates its resonance frequency.

  • The 4-Oxo Deshielding Effect: The highly electronegative ketone carbonyl at the C4 position of the butyrate chain exerts a strong anisotropic deshielding effect. This pulls the electron cloud away from the adjacent C3 methylene protons, shifting them downfield to ~3.32 ppm. This causality is vital; it allows analysts to confidently differentiate the C3 protons from the C2 methylene protons (~2.76 ppm), which are only weakly deshielded by the ester group.

  • Pyrrolidinomethyl Signature: The tertiary amine of the pyrrolidine ring acts as a weak electron donor. The benzylic protons situated between the aromatic ring and the nitrogen atom appear as a sharp, diagnostic singlet at ~3.68 ppm. The lack of splitting confirms the absence of adjacent protons, validating the regiochemistry of the substitution.

Spectral Reference Data

The following tables summarize the quantitative chemical shifts, multiplicities, and coupling constants for pure Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate.

Table 1: 1H NMR Reference Data (400 MHz, CDCl3)

Position / GroupChemical Shift (δ ppm)MultiplicityIntegrationCoupling Constant (J)
Aromatic H-27.92Singlet (s)1H-
Aromatic H-67.85Doublet (d)1H7.6 Hz
Aromatic H-47.52Doublet (d)1H7.6 Hz
Aromatic H-57.41Triplet (t)1H7.6 Hz
Ester -OCH2-4.14Quartet (q)2H7.1 Hz
Benzylic Ar-CH2-N3.68Singlet (s)2H-
Butyrate C3 -CH2-3.32Triplet (t)2H6.5 Hz
Butyrate C2 -CH2-2.76Triplet (t)2H6.5 Hz
Pyrrolidine α-CH22.52Multiplet (m)4H-
Pyrrolidine β-CH21.80Multiplet (m)4H-
Ester -CH31.25Triplet (t)3H7.1 Hz

Table 2: 13C NMR Reference Data (100 MHz, CDCl3)

Carbon EnvironmentChemical Shift (δ ppm)Assignment Notes
Ketone C=O198.5Highly deshielded carbonyl
Ester C=O173.2Standard ethyl ester resonance
Aromatic C-3139.6Substituted with pyrrolidinomethyl
Aromatic C-1136.8Substituted with 4-oxo-butyrate
Aromatic C-4, C-2, C-5, C-6133.1, 128.8, 128.4, 127.2Aromatic methine carbons
Ester -OCH2-60.6Oxygen-bound aliphatic
Benzylic Ar-CH2-N60.2Nitrogen-bound benzylic
Pyrrolidine α-C54.1Nitrogen-bound aliphatic
Butyrate C333.5Adjacent to ketone
Butyrate C228.2Adjacent to ester
Pyrrolidine β-C23.4Distal aliphatic ring carbons
Ester -CH314.2Terminal methyl

Comparative Analysis: High-Field vs. Benchtop NMR for QA/QC

When establishing a batch-release pipeline, laboratories must evaluate the trade-offs between High-Field (400+ MHz) and Benchtop (60-80 MHz) NMR systems.

Table 3: Performance Comparison for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

MetricHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)Impact on this Specific Compound
Resolution < 0.5 Hz1.0 - 2.0 HzCritical: Benchtop NMR suffers from signal overlap; the pyrrolidine α-protons (~2.52 ppm) may coalesce with the butyrate C2 protons (~2.76 ppm) due to second-order coupling. High-field resolves these completely.
Sensitivity High (Cryoprobes available)ModerateHigh-field is required to detect trace regioisomeric impurities (<1%) such as the 2-oxo derivative.
Throughput High (Automated sample changers)Medium (Manual or limited auto)Benchtop is superior for immediate at-line checks; High-field is better for high-volume, definitive batch release.
Cost / Upkeep High (Cryogens required)Low (Cryogen-free)Benchtop offers a highly cost-effective preliminary screening tool before sending samples for expensive High-field qNMR.

Self-Validating Protocol: qNMR Purity Determination

To ensure the observed biological or synthetic effects are accurate, the purity of the intermediate must be rigorously established. This protocol utilizes absolute quantitative 1H NMR (qNMR), adhering to the established by the Journal of Medicinal Chemistry [2]. This is a self-validating system: the internal standard acts as an internal control, ensuring that any errors in sample weighing or instrument calibration are immediately mathematically apparent.

Step 1: Sample and Standard Preparation

  • Selection: Select a highly pure internal standard (IS) that does not overlap with the target peaks. For this compound, Maleic acid (singlet at ~6.26 ppm in CDCl3) is ideal.

  • Weighing: Using a microbalance, accurately weigh ~5.0 mg of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate and ~2.0 mg of Maleic acid into a clean glass vial.

  • Solvation: Dissolve the mixture in exactly 0.6 mL of CDCl3 (containing 0.03% v/v TMS). Ensure complete dissolution to prevent concentration gradients, a critical step highlighted in [3]. Transfer to a 5 mm NMR tube.

Step 2: Instrument Calibration and Acquisition

  • T1 Relaxation Assessment: The causality of accurate integration relies on full longitudinal relaxation (T1). Set the relaxation delay (D1) to at least 5 × T1 of the slowest relaxing proton. For the benzylic protons of this molecule, a D1 of 25 seconds is recommended.

  • Acquisition: Acquire 16 to 64 scans at 298 K with a 90° pulse angle to ensure a high signal-to-noise ratio (>150:1 for the target peaks).

Step 3: Processing and Self-Validation

  • Phasing and Baseline: Apply strict manual phase correction and a polynomial baseline correction. Poor baseline directly skews integration causality.

  • Integration: Integrate the Maleic acid IS peak (6.26 ppm, 2H) and set its value to 100.

  • Validation Check: Integrate the target's benzylic singlet (3.68 ppm, 2H) and the ester quartet (4.14 ppm, 2H). Self-Validation Check: If the ratio between the benzylic integral and the ester integral deviates from 1:1 by more than 2%, the baseline or phasing is flawed, and the calculation must be aborted and reprocessed.

  • Calculation: Calculate absolute purity using the standard qNMR mass-ratio formula based on the validated integrals.

Workflow Visualization

The following diagram illustrates the logical decision tree for the QA/QC batch release of this compound, integrating both Benchtop and High-Field NMR platforms.

QAQC_Workflow Start Batch Synthesis: CAS 898771-02-3 SamplePrep Sample Prep: 1-5 mg in 0.6 mL CDCl3 Start->SamplePrep Benchtop Benchtop NMR (80 MHz) Initial Screening SamplePrep->Benchtop Decision1 Structural Profile Matches? Benchtop->Decision1 HighField High-Field NMR (400 MHz) qNMR Purity Validation Decision1->HighField Yes (Proceed to qNMR) Reject Reject Batch / Repurify Decision1->Reject No (Isomer detected) Decision2 Absolute Purity > 95%? HighField->Decision2 Decision2->Reject No (< 95%) Approve Batch Approved for API Development Decision2->Approve Yes (Validated)

Caption: QA/QC decision tree for batch release utilizing dual-tier NMR screening.

References

  • A Level Organic Chemistry – NMR Spectroscopy. Chemicals.co.uk. Available at:[Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Pauli, G. F., et al. Journal of Medicinal Chemistry, 2014. Available at:[Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at:[Link]

Comparative

A Comparative Guide to the FT-IR Spectroscopy Characterization of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) sp...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy standards for Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate , a complex organic molecule with multiple functional groups. By dissecting its predicted spectral features and comparing them with analogous compounds, this document serves as a practical reference for identity confirmation and purity assessment.

At its core, the FT-IR spectrum of a molecule is a unique fingerprint, arising from the vibrations of its constituent chemical bonds. For Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, the key to its spectral interpretation lies in the identification of the characteristic vibrational modes of its four primary structural components: an aromatic ketone, an aliphatic ester, a pyrrolidine ring, and a meta-substituted benzene ring.

Predicted FT-IR Spectral Analysis

The infrared spectrum of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is predicted to be rich and complex. The principal absorption bands can be assigned to the distinct stretching and bending vibrations of its functional groups. The interaction between these groups, particularly the conjugation of the ketone with the aromatic ring, influences the precise wavenumber of the absorptions.

A detailed breakdown of the expected vibrational frequencies is presented below, benchmarked against the known spectral data of simpler, structurally related molecules. This comparative approach is fundamental to a robust characterization.

The Carbonyl Region: A Tale of Two C=O Bonds

A prominent feature in the spectrum will be the carbonyl (C=O) stretching vibrations. The molecule contains two distinct carbonyl groups: an aromatic ketone and an aliphatic ester.

  • Aromatic Ketone C=O Stretch: The ketone carbonyl, being conjugated with the phenyl ring, is expected to absorb at a lower wavenumber compared to a simple aliphatic ketone. This is due to the delocalization of π-electrons, which slightly weakens the C=O double bond. The predicted absorption range for this group is approximately 1685-1666 cm⁻¹ [1][2]. This is a sharp and intense band, characteristic of aromatic ketones[3].

  • Aliphatic Ester C=O Stretch: In contrast, the ethyl ester group is aliphatic and not in conjugation with the aromatic system. Therefore, its C=O stretching vibration will appear at a higher frequency, typically in the range of 1750-1735 cm⁻¹ [4][5][6]. This band is also expected to be strong and sharp.

The clear separation of these two carbonyl absorptions is a key diagnostic feature for the successful synthesis and purity of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate.

The Fingerprint Region: Unraveling the Structure

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a wealth of information about the molecule's structure.

  • Ester C-O Stretches: The ester functional group also exhibits C-O stretching vibrations, which typically appear as two or more strong bands in the 1300-1000 cm⁻¹ region[4].

  • Aromatic C=C Stretches: The benzene ring will show characteristic C=C stretching vibrations within the aromatic region, typically as a series of medium to weak bands between 1600-1450 cm⁻¹ .

  • Pyrrolidine Vibrations: The pyrrolidine ring contributes to the spectrum with its C-H stretching and bending modes, as well as C-N stretching vibrations. The aliphatic C-H stretching of the pyrrolidine ring, along with the ethyl group and the butyrate chain, will result in strong absorptions in the 2960-2850 cm⁻¹ range[1][7]. The C-N stretching of the tertiary amine is expected to be in the 1250-1020 cm⁻¹ range, though it may be difficult to distinguish from the ester's C-O stretches.

  • Benzene Substitution Pattern: The meta-substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations. For meta-substituted rings, a C-H wagging peak is typically observed in the 810-750 cm⁻¹ range, with another ring bending peak often appearing near 690 cm⁻¹ [8]. Additionally, a series of weak overtone and combination bands, often referred to as "benzene fingers," may be visible between 2000-1650 cm⁻¹ [9].

Comparative FT-IR Data

To substantiate the predicted spectral features, a comparison with the known FT-IR data of simpler molecules containing the same functional groups is invaluable.

Functional Group AnalogueKey Vibrational ModeExpected Wavenumber (cm⁻¹) for AnaloguePredicted Wavenumber (cm⁻¹) for Target Molecule
Acetophenone (Aromatic Ketone)C=O Stretch~1686[3]1685-1666
Ethyl Butyrate (Aliphatic Ester)C=O Stretch~17401750-1735
Ethyl Butyrate (Aliphatic Ester)C-O Stretches1300-10001300-1000
PyrrolidineC-H Stretches2980-2818[10]2960-2850
Meta-Xylene (Meta-Substituted)C-H Wag & Ring Bend768 & 691[8]810-750 & ~690

This table illustrates how the FT-IR spectrum of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is a composite of the characteristic absorptions of its constituent parts, with slight shifts due to the overall molecular environment.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

Obtaining a reliable FT-IR spectrum is contingent on proper sample preparation and instrument operation. The following is a generalized protocol for the analysis of a solid sample like Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate using the KBr pellet method.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Materials:

  • Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate sample

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

Procedure:

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Acquire a background spectrum to account for atmospheric water and carbon dioxide.

  • Sample Preparation:

    • Place approximately 1-2 mg of the sample and 100-200 mg of dry KBr into the agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be small enough to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-pressing die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire the sample spectrum. Typical parameters include a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and the co-addition of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify and label the key absorption bands corresponding to the functional groups discussed above.

    • Compare the obtained spectrum with the predicted values and reference spectra to confirm the identity and purity of the compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind 1-2 mg Sample with 100-200 mg KBr start->grind press Press Mixture into a Transparent Pellet grind->press background Acquire Background Spectrum press->background Place Pellet in Spectrometer sample_spec Acquire Sample Spectrum background->sample_spec process Process Spectrum (Baseline Correction, etc.) sample_spec->process identify Identify Key Absorption Bands process->identify compare Compare with Predicted & Reference Spectra identify->compare end End compare->end

Caption: Experimental workflow for FT-IR analysis using the KBr pellet method.

Logical Framework for Spectral Interpretation

The interpretation of the FT-IR spectrum for this molecule should follow a systematic approach.

Spectral_Interpretation 1 Full Spectrum (4000-400 cm⁻¹) 2 C-H Region (~3100-2800 cm⁻¹) 1->2 3 Carbonyl Region (~1800-1650 cm⁻¹) 1->3 4 Fingerprint Region (<1500 cm⁻¹) 1->4 5 Aromatic C-H (~3030 cm⁻¹) 2->5 6 Aliphatic C-H (~2960-2850 cm⁻¹) 2->6 7 Ester C=O (~1740 cm⁻¹) 3->7 8 Ketone C=O (~1680 cm⁻¹) 3->8 9 Aromatic C=C (~1600-1450 cm⁻¹) 4->9 10 C-O & C-N Stretches (~1300-1000 cm⁻¹) 4->10 11 Benzene Substitution (~810-690 cm⁻¹) 4->11

Caption: Logical flow for the systematic interpretation of the FT-IR spectrum.

By following this structured approach, researchers can confidently assign the major absorption bands in the FT-IR spectrum of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate, providing a robust and reliable method for the characterization of this and other similarly complex molecules.

References

  • Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

  • Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]

  • Smith, B. C. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Spectroscopy. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Lafferty, W. J., & Lovas, F. J. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. Defense Technical Information Center. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. [Link]

  • Smith, B. C. (2017, September 1). The Carbonyl Group, Part I: Introduction. Spectroscopy. [Link]

  • Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. UCLA Chemistry & Biochemistry. [Link]

  • ResearchGate. (n.d.). FTIR spectra of Pyr 14 TFMS and Pyr 14 Cl; * vibrations of the [CF 3 SO 3 ] − anion. [Link]

  • ResearchGate. (n.d.). Transmission FTIR spectra of fulleropyrrolidine 1 (a) and a PS sample.... [Link]

Sources

Validation

A Comparative Stability Analysis of Pyrrolidinomethyl Phenyl Butyrate Intermediates: A Guide for Drug Development Professionals

In the intricate process of drug development, the stability of synthetic intermediates is as critical as that of the final active pharmaceutical ingredient (API). An unstable intermediate can lead to inconsistent yields,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate process of drug development, the stability of synthetic intermediates is as critical as that of the final active pharmaceutical ingredient (API). An unstable intermediate can lead to inconsistent yields, the formation of problematic impurities, and significant delays in the development timeline. This guide provides an in-depth comparative stability analysis of key intermediates in the plausible synthesis of Pyrrolidinomethyl Phenyl Butyrate, a compound architecture of interest for its potential therapeutic applications.

As the exact synthesis and stability profile of Pyrrolidinomethyl Phenyl Butyrate are not extensively documented in public literature, this guide is structured around a chemically logical synthetic pathway. We will compare the stability of two representative intermediates: Intermediate A (Pyrrolidinemethanol) , representing the amine-alcohol core, and Intermediate B (4-Phenylbutyric acid) , the carboxylic acid precursor to the activated ester. This comparative approach allows us to isolate and understand the intrinsic liabilities of each molecular fragment, providing crucial insights for process chemistry and formulation development.

The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the experimental design is robust, scientifically sound, and relevant to regulatory expectations.[1][2]

Rationale and Hypothesized Degradation Pathways

Understanding the potential chemical liabilities of each intermediate is the foundation of a logical stability study. The structures of our model intermediates contain distinct functional groups that are known to be susceptible to specific degradation pathways.

  • Intermediate A: Pyrrolidinemethanol: This molecule contains a saturated N-heterocyclic ring with a tertiary amine. The primary anticipated degradation pathway for this structure is oxidation.[1] The lone pair of electrons on the nitrogen atom is susceptible to attack by oxidizing agents, potentially leading to the formation of an N-oxide. Under more aggressive oxidative conditions or in the presence of certain catalysts, C-H functionalization or ring-opening could occur.[3][4]

  • Intermediate B: 4-Phenylbutyric acid: This intermediate features a carboxylic acid and an aromatic ring. While generally stable, the phenyl ester that would be formed from this acid is highly susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the molecule back to the parent acid and alcohol.[5][6] Furthermore, aromatic esters are known to undergo photodegradation, such as the Photo-Fries rearrangement, upon exposure to UV light.[7][8]

The diagram below illustrates these primary hypothesized degradation routes.

G cluster_A Intermediate A: Pyrrolidinemethanol cluster_B Final Ester Product (from Intermediate B) A Pyrrolidinemethanol A_Oxide N-Oxide Derivative A->A_Oxide Oxidation (e.g., H₂O₂) A_RingOpen Ring-Opened Products A->A_RingOpen Harsh Oxidation Ester Pyrrolidinomethyl Phenyl Butyrate B 4-Phenylbutyric Acid Ester->B Hydrolysis (Acid/Base) Alcohol Pyrrolidinemethanol Ester->Alcohol Hydrolysis (Acid/Base) Photo Photo-Fries Products (o- and p-hydroxyketones) Ester->Photo Photolysis (UV Light)

Caption: Hypothesized degradation pathways for key structural motifs.

Experimental Design: A Forced Degradation Workflow

To empirically test these hypotheses, a forced degradation or "stress testing" study is essential. This involves subjecting each intermediate to a range of harsh conditions to deliberately induce degradation.[9] The goal is not to determine long-term shelf life but to rapidly identify degradation products and establish the specificity of the analytical method.[2] A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products, process impurities, and other sample components.[10]

The overall workflow for this comparative analysis is depicted below.

G cluster_prep Preparation cluster_stress Forced Degradation (ICH Conditions) cluster_analysis Analysis SampleA Prepare Stock Soln. Intermediate A Acid Acid Hydrolysis (0.1 M HCl, 60°C) SampleA->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) SampleA->Base Oxidation Oxidation (6% H₂O₂, RT) SampleA->Oxidation Thermal Thermal (Solid, 80°C) SampleA->Thermal Photo Photolytic (ICH Q1B Light Box) SampleA->Photo SampleB Prepare Stock Soln. Intermediate B SampleB->Acid SampleB->Base SampleB->Oxidation SampleB->Thermal SampleB->Photo HPLC HPLC-UV Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation & Compare Profiles HPLC->Data

Caption: Workflow for comparative forced degradation analysis.

Detailed Experimental Protocols

The following protocols must be executed with precision. All solutions should be prepared using HPLC-grade solvents and high-purity water.

Protocol 1: Sample Preparation

  • Stock Solutions: Accurately weigh and dissolve approximately 10 mg of Intermediate A and Intermediate B in separate 10 mL volumetric flasks using a 50:50 mixture of acetonitrile and water as the diluent to create 1 mg/mL stock solutions.

  • Working Solutions: For each stress condition, dilute the stock solution with the respective stressor solution (or diluent for control) to a final concentration of approximately 0.1 mg/mL.

Protocol 2: Forced Degradation Studies

  • Causality: The conditions chosen are based on ICH guidelines and are designed to be harsh enough to cause 5-20% degradation, which is ideal for validating the analytical method's ability to detect and resolve degradants.[2]

  • Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate in a water bath at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Withdraw samples, cool, and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Withdraw samples for analysis.

  • Thermal Degradation: Place approximately 5-10 mg of each intermediate in solid form in separate, loosely capped glass vials. Store in a calibrated oven at 80°C for 48 hours. After exposure, allow to cool, then dissolve in diluent to the target concentration for analysis.

  • Photostability: Expose both the solid material and a 0.1 mg/mL solution of each intermediate to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1] A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

Protocol 3: Stability-Indicating HPLC Method

  • Trustworthiness: A self-validating protocol requires that the method can resolve the main peak from all new peaks that appear under stress conditions. This "specificity" is the cornerstone of a stability-indicating method.[11]

  • Instrumentation: A standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (A good starting point for small molecules).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm, or as determined by PDA analysis of the parent compound's UV spectrum.

  • Injection Volume: 10 µL.

  • Analysis Procedure: Inject the unstressed control sample first to determine the retention time and purity of the parent peak. Then, inject each stressed sample. Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the area of the parent peak.

Data Presentation and Comparative Interpretation

The primary quantitative output of this study is the percentage of degradation for each intermediate under each stress condition. This is calculated by comparing the peak area of the parent compound in the stressed sample to that of the unstressed control.

Table 1: Illustrative Comparative Stability Data (% Degradation)

Stress Condition Intermediate A (Pyrrolidinemethanol) Intermediate B (4-Phenylbutyric Acid) Expected Observations
Control (Unstressed) < 0.5% < 0.5% No significant degradation.
Acid (0.1 M HCl, 60°C) ~1-2% ~1-3% Minimal degradation expected for both structures.
Base (0.1 M NaOH, 60°C) ~1-2% ~1-3% Minimal degradation expected for both structures.
Oxidative (6% H₂O₂, RT) 15-25% < 2% Significant degradation of Intermediate A is expected due to the tertiary amine.[1]
Thermal (Solid, 80°C) < 2% < 2% Both intermediates are expected to be relatively stable to dry heat.

| Photolytic (ICH Q1B) | < 2% | 5-10% | Degradation of Intermediate B (or its ester) is possible due to the aromatic ring.[7] |

Interpretation of Results
  • Intermediate A (Pyrrolidinemethanol): The illustrative data strongly suggests that the primary liability of this intermediate is its susceptibility to oxidation . The significant degradation in the presence of hydrogen peroxide confirms the hypothesis that the tertiary amine is a reactive site. This finding has direct implications for its synthesis and storage; reactions should be run under an inert atmosphere (e.g., nitrogen or argon), and the material should be stored away from oxidizing agents.

  • Intermediate B (4-Phenylbutyric Acid): This intermediate is shown to be relatively robust, with its main vulnerability being photodegradation . While the carboxylic acid itself is stable, this result serves as a proxy for the behavior of the eventual phenyl ester, which would be even more susceptible. This indicates that all subsequent steps involving this fragment and the final product should be conducted in light-protected vessels (e.g., amber glassware).

By conducting this type of comparative analysis early in the development process, scientists can proactively design more robust synthetic routes, establish appropriate storage and handling procedures, and anticipate potential impurities, ultimately accelerating the path to a safe and stable drug product.

References

  • International Journal of Scientific Development and Research. Force Degradation for Pharmaceuticals: A Review. IJSDR. Available from: [Link]

  • Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Kumar, V. et al. Stability Indicating HPLC Method Development and Validation. SciSpace. Available from: [Link]

  • University of Canterbury. Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters. UC Research Repository. Available from: [Link]

  • Saleh, M. et al. Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

  • Patel, K. et al. Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Medical Sciences. Available from: [Link]

  • Li Petri, G. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • Wang, Y. et al. Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry. Available from: [Link]

  • Singh, A. et al. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. Available from: [Link]

  • Liu, T. et al. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. Journal of the American Chemical Society. Available from: [Link]

  • Rong, H-J. et al. Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups. AGRIS. Available from: [Link]

  • Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? Pearson. Available from: [Link]

  • Pearson. Which ester hydrolyzes more rapidly? b. phenyl acetate or benzyl acetate? Pearson. Available from: [Link]

  • Bakulina, O. et al. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available from: [Link]

  • Min, N. et al. Humic Substance Photosensitized Degradation of Phthalate Esters Characterized by 2H and 13C Isotope Fractionation. Environmental Science & Technology. Available from: [Link]

  • Gunawan, S. et al. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters. Available from: [Link]

  • Poyraz, S. et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available from: [Link]

  • Wang, C. et al. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation. Angewandte Chemie International Edition. Available from: [Link]

  • Martin, E. L. γ-PHENYLBUTYRIC ACID. Organic Syntheses. Available from: [Link]

  • Finnegan, R. A. & Mattice, J. J. Rearrangement of Aromatic Esters by Ultraviolet Radiation. The Journal of Organic Chemistry. Available from: [Link]

  • Givens, R. S. & Levi, B. P. Photochemistry of aromatic thiol esters. The Journal of Organic Chemistry. Available from: [Link]

  • Samid, D. et al. Synthesis of 4-phenylbutyric acid. Google Patents.
  • Steinemann, D. et al. Phenylbutyrate induces antimicrobial peptide expression. Clinical and Experimental Immunology. Available from: [Link]

  • Samid, D. et al. SYNTHESIS OF 4-PHENYLBUTYRIC ACID. European Patent Office. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, operational logistics, and disposal of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS: 898771-02-3)....

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers, scientists, and drug development professionals on the safe handling, operational logistics, and disposal of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate (CAS: 898771-02-3).

As a Senior Application Scientist, I have structured this guide to move beyond basic compliance. By understanding the physicochemical causality behind this compound's behavior, you can implement self-validating safety systems that protect personnel and preserve the integrity of your synthetic workflows.

Physicochemical Risk Profiling & Causality

Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate is a highly functionalized organic building block [1]. It features a lipophilic ethyl butyrate chain, a reactive ketone, and a basic tertiary amine (pyrrolidine ring). While classified as non-hazardous for standard shipping [1], its handling in a laboratory environment requires strict adherence to GHS protocols for amine-derivatives.

The causality behind the risk is structural: the lipophilic ester tail enhances the molecule's ability to penetrate the stratum corneum (the skin's outer layer), while the basic pyrrolidine nitrogen acts as a localized irritant upon contact with moisture in the skin, eyes, or respiratory tract [2].

Table 1: Quantitative Data & Extrapolated Hazard Profile

ParameterValue / ClassificationOperational Implication
CAS Number 898771-02-3Unique identifier for inventory and waste tracking.
Molecular Formula C17H23NO3High carbon-to-heteroatom ratio indicates high solubility in organic solvents; requires halogen-free organic waste routing.
Molecular Weight 289.38 g/mol Moderate molecular weight; poses a particulate/aerosol inhalation risk during dry transfer or solvent evaporation.
Hazard Codes (Extrapolated) H315, H319, H335Causes skin/eye irritation and potential respiratory irritation; necessitates full barrier PPE and engineering controls [2].
Shipping Status Non-hazardousDoes not require UN-rated transport packaging, but standard lab safety protocols remain mandatory [1].

The Personal Protective Equipment (PPE) Matrix

Selecting PPE for pyrrolidine derivatives requires understanding polymer compatibility. Do not rely on generic laboratory defaults.

  • Hand Protection (Primary Barrier): Use Nitrile (minimum 4-mil thickness) or Neoprene gloves. Causality: Latex offers poor chemical resistance to lipophilic amines and esters, allowing for rapid permeation. Nitrile provides a superior cross-linked barrier against organic bases.

  • Eye & Face Protection: Wear chemical splash goggles (ANSI Z87.1 compliant). If handling volumes of solution greater than 500 mL, add a face shield. Causality: The basicity of the pyrrolidine ring can cause severe corneal irritation; safety glasses with side shields are insufficient against aerosolized droplets.

  • Body Protection: A flame-resistant (FR) laboratory coat (e.g., Nomex) fully buttoned, with cuffs tucked into gloves. Causality: While the compound itself is not highly flammable, it is typically handled in conjunction with highly flammable organic solvents (e.g., dichloromethane, ethyl acetate) during drug discovery workflows [3].

  • Respiratory Protection: Handled exclusively within a certified chemical fume hood (face velocity 80–120 fpm). If a fume hood is unavailable or during a large-scale spill, a half-face respirator with organic vapor/particulate cartridges (P100/OV) is required.

Operational Workflow: Handling & Transfer Protocol

This methodology ensures a self-validating system: each step contains a built-in check to confirm the integrity of the safety barrier.

Step 1: Pre-Operational Validation

  • Activate the chemical fume hood and verify the airflow monitor reads between 80–120 fpm. Validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Inspect nitrile gloves for micro-tears by trapping air inside and applying pressure. Discard if any deflation occurs.

  • Clear the workspace of incompatible materials (strong oxidizers, strong acids).

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Causality: Static charge can cause the powder to aerosolize, bypassing local exhaust ventilation.

  • Tare the balance. Using a grounded stainless-steel spatula, transfer the required mass of Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate.

  • Immediately seal the source container.

  • Transfer the compound to the reaction vessel and immediately dissolve it in the chosen solvent to eliminate particulate inhalation risks. Validation: The balance should return to exactly 0.000g after the boat is removed, confirming no residual powder was spilled on the draft shield.

Step 3: Post-Handling Decontamination

  • Wipe down the spatula, balance draft shield, and immediate work area with a solvent-dampened wipe (e.g., isopropanol), followed by a water-dampened wipe.

  • Doff gloves using the "glove-in-glove" technique to trap potential contamination inside the inverted gloves. Wash hands immediately with soap and water.

Logical Workflow Visualization

The following diagram maps the critical decision points during the handling and potential spill response for this compound.

PPE_Workflow Start Risk Assessment CAS: 898771-02-3 Hood Engineering Controls (Fume Hood Setup) Start->Hood PPE_Don Don PPE (Nitrile, Goggles, Coat) Hood->PPE_Don Handle Weighing & Transfer (Closed System) PPE_Don->Handle Spill Spill Detected? Handle->Spill Clean Spill Protocol (Absorbent & Vent) Spill->Clean Yes Dispose Waste Segregation (Halogen-Free Organic) Spill->Dispose No Clean->Dispose Doff Doff PPE & Wash Dispose->Doff

Operational workflow for handling pyrrolidine derivatives, integrating PPE and spill response.

Spill Response and Disposal Plan

In the event of a spill, the primary objective is to prevent the basic pyrrolidine derivative from aerosolizing or contacting skin.

Spill Containment Protocol:

  • Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the immediate 5-foot radius.

  • Upgrade PPE: Don a fresh pair of nitrile gloves over your existing gloves (double-gloving).

  • Neutralize & Absorb:

    • For solid spills: Do not sweep dry. Lightly mist the powder with a compatible high-boiling solvent (e.g., polyethylene glycol or damp water mist) to suppress dust, then wipe up with absorbent pads.

    • For solution spills: Cover with a chemically inert absorbent (e.g., vermiculite or universal spill pads). Causality: Using paper towels on concentrated organic solutions can lead to rapid solvent evaporation and inhalation exposure.

  • Clean: Wash the spill area with a mild acidic solution (e.g., 5% citric acid) to neutralize residual pyrrolidine base, followed by soap and water. Validation: A pH strip touched to the final rinse water should read neutral (pH 7), confirming the complete removal of the basic amine.

Disposal Plan:

  • Solid Waste: Contaminated gloves, wipes, and empty vials must be placed in a sealed, labeled solid hazardous waste container.

  • Liquid Waste: Solutions containing Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate must be routed to the Halogen-Free Organic Waste stream (unless dissolved in a halogenated solvent like DCM, which dictates routing to Halogenated Waste). Do not discharge into the municipal sewer system, as active pharmaceutical intermediates can disrupt aquatic ecosystems.

References

  • Rieke Metals. (n.d.). ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate | Product Information. Retrieved from[Link]

  • The Journal of Organic Chemistry - ACS Publications. (2026). De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical[2 + 2 + 1] Annulation Strategy. Retrieved from[Link]

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